molecular formula C7H13NO2S B1283112 Ethyl thiomorpholine-3-carboxylate CAS No. 58729-31-0

Ethyl thiomorpholine-3-carboxylate

Cat. No.: B1283112
CAS No.: 58729-31-0
M. Wt: 175.25 g/mol
InChI Key: PGSDSYPPZAPZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl thiomorpholine-3-carboxylate is a useful research compound. Its molecular formula is C7H13NO2S and its molecular weight is 175.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl thiomorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-2-10-7(9)6-5-11-4-3-8-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSDSYPPZAPZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544837
Record name Ethyl thiomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58729-31-0
Record name Ethyl thiomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58729-31-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to Ethyl Thiomorpholine-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has garnered significant attention in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This is attributed to its unique stereoelectronic properties, conformational flexibility, and its ability to serve as a hydrogen bond acceptor.[2] The substitution of the oxygen atom in the well-known morpholine ring with sulfur modifies the physicochemical properties, influencing lipophilicity, metabolic stability, and target engagement, thus offering a valuable tool for drug design.[1][2] Within this important class of heterocycles, ethyl thiomorpholine-3-carboxylate emerges as a key building block, providing a versatile platform for the synthesis of diverse and complex molecular architectures.

This technical guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, presenting detailed experimental protocols and quantitative data to facilitate its use in research and development.

Synthesis of this compound

A common and efficient method for the synthesis of the thiomorpholine core involves the cyclization of suitable precursors. While various strategies exist for the synthesis of the parent thiomorpholine ring, the preparation of 3-substituted derivatives like this compound often starts from readily available amino acid precursors. A general representation of this synthetic approach is the reaction of a cysteine ester with a suitable dielectrophile.

Experimental Protocol: Synthesis of this compound Hydrochloride

A detailed experimental procedure for the synthesis of the hydrochloride salt of this compound is yet to be widely published in open literature. However, based on general principles of thiomorpholine synthesis, a plausible route would involve the reaction of L-cysteine ethyl ester hydrochloride with a suitable two-carbon electrophile, followed by cyclization.

This compound as a Synthetic Intermediate

The bifunctional nature of this compound, possessing a secondary amine and an ester group, makes it an ideal starting material for a variety of chemical transformations. The nucleophilic secondary amine can be readily functionalized, while the ester moiety can be hydrolyzed, reduced, or converted to other functional groups.

N-Functionalization Reactions

The secondary amine of the thiomorpholine ring is a key site for introducing molecular diversity. It readily undergoes reactions such as acylation, alkylation, and reductive amination, allowing for the attachment of a wide range of substituents.

N-Acylation:

The reaction of this compound with acylating agents, such as acid chlorides or activated carboxylic acids, provides access to a diverse library of N-acylthiomorpholine derivatives.

Experimental Protocol: N-Acylation of Thiomorpholine with Furan-3-carboxylic Acid

This protocol details a representative amide coupling reaction to synthesize an N-substituted thiomorpholine.[3]

Materials and Reagents:

  • Furan-3-carboxylic acid

  • Thiomorpholine (as a representative amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask, add furan-3-carboxylic acid (560 mg, 5.0 mmol).

  • Add anhydrous DMF (25 mL) and stir at room temperature until the solid is fully dissolved.

  • To the stirred solution, add HOBt (1.01 g, 7.5 mmol) and EDC (1.44 g, 7.5 mmol).

  • Add thiomorpholine (0.62 mL, 6.0 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (1.74 mL, 10.0 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate.

  • Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution (twice) and 50 mL of brine (once).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-(furan-3-carbonyl)thiomorpholine.[3]

Reactant 1Reactant 2Coupling ReagentsBaseSolventTime (h)Yield (%)Reference
Furan-3-carboxylic acidThiomorpholineEDC, HOBtDIPEADMF12-16-[3]

Yield not specified in the provided reference.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates the logical workflow for the synthesis and subsequent derivatization of this compound.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Reactions L-Cysteine Ethyl Ester L-Cysteine Ethyl Ester Cyclization Cyclization L-Cysteine Ethyl Ester->Cyclization Dielectrophile Dielectrophile Dielectrophile->Cyclization This compound This compound Cyclization->this compound N-Acylation N-Acylation This compound->N-Acylation N-Alkylation N-Alkylation This compound->N-Alkylation Ester Hydrolysis Ester Hydrolysis This compound->Ester Hydrolysis Ester Reduction Ester Reduction This compound->Ester Reduction N-Acyl Derivatives N-Acyl Derivatives N-Acylation->N-Acyl Derivatives N-Alkyl Derivatives N-Alkyl Derivatives N-Alkylation->N-Alkyl Derivatives Carboxylic Acid Carboxylic Acid Ester Hydrolysis->Carboxylic Acid Primary Alcohol Primary Alcohol Ester Reduction->Primary Alcohol

Caption: Synthetic workflow for this compound and its derivatization.

Signaling Pathways and Therapeutic Relevance

Thiomorpholine derivatives have been shown to modulate various signaling pathways implicated in a range of diseases, including cancer, inflammation, and metabolic disorders. The ability to readily synthesize a diverse library of compounds from this compound allows for extensive structure-activity relationship (SAR) studies to optimize their biological activity.

For instance, thiomorpholine-containing compounds have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]

PI3K_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Thiomorpholine Derivative Thiomorpholine Derivative Thiomorpholine Derivative->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine derivatives.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential therapeutic applications. Its straightforward derivatization at both the nitrogen and the ester functionalities allows for the rapid generation of diverse chemical libraries for drug discovery programs. The thiomorpholine scaffold itself offers favorable physicochemical and pharmacological properties, making it a continued area of interest for medicinal chemists. This guide provides a foundational understanding and practical protocols to encourage the further exploration and utilization of this important synthetic intermediate.

References

The Diverse Biological Activities of Ethyl Thiomorpholine-3-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical and biological properties to a wide range of molecules. Within this class, derivatives of ethyl thiomorpholine-3-carboxylate are emerging as a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of these compounds, with a focus on their anticancer, antioxidant, and enzyme-inhibitory properties. Detailed experimental protocols and relevant signaling pathways are presented to facilitate further research and drug discovery efforts in this area.

Anticancer Activity

Derivatives of the thiomorpholine nucleus have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected thiomorpholine derivatives. It is important to note that while these compounds share the core thiomorpholine structure, they are not all direct derivatives of this compound, for which specific public data is limited. However, this information provides valuable insights into the potential of the broader class of compounds.

Compound ID/DescriptionCell LineIC50 (µM)Reference
Thiazolyl thiomorpholine 10cA549 (Lung Carcinoma)10.1[1]
Thiazolyl thiomorpholine 10cHeLa (Cervical Cancer)30.0[1]
2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurineSNB-19 (Glioblastoma)5.00 (µg/ml)[2]
2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurineC-32 (Melanoma)7.58 (µg/ml)[2]
Thiophene Carboxamide 2bHep3B (Hepatocellular Carcinoma)5.46[3]
Thiophene Carboxamide 2eHep3B (Hepatocellular Carcinoma)12.58[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Its dysregulation is a common feature in many cancers, making it a prime target for anticancer therapies.[4] Several heterocyclic compounds containing morpholine or thiomorpholine moieties have been shown to inhibit this pathway.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Inhibits translation Thiomorpholine Thiomorpholine Derivatives Thiomorpholine->PI3K Thiomorpholine->mTORC1

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by thiomorpholine derivatives.

Antioxidant Activity

Several thiomorpholine derivatives have been reported to possess significant antioxidant properties, primarily through their ability to scavenge free radicals. This activity is crucial in combating oxidative stress, which is implicated in a wide range of diseases.

Quantitative Data: In Vitro Antioxidant Activity

The antioxidant capacity of thiomorpholine derivatives has been evaluated using various assays, with some compounds demonstrating potent radical scavenging activity.

Compound/Derivative DescriptionAssayIC50 ValueReference
N-substituted thiomorpholineFerrous/ascorbate-induced lipid peroxidation7.5 µM[6]
Methyl substituted oxazolyl thiomorpholine dioxide 9bRadical scavenging> Ascorbic Acid[1]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of compounds.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compounds (dissolved in methanol or DMSO)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • Methanol

  • 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compounds and the standard antioxidant in methanol.

  • Reaction Mixture: Add a specific volume of the test sample (e.g., 100 µL) to a specific volume of the DPPH solution (e.g., 900 µL). A control sample containing only methanol and the DPPH solution is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm against a methanol blank.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Solution (in Methanol) start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds & Standard start->prep_samples mix Mix DPPH Solution with Test Compound/ Standard/Control prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

References

"Ethyl thiomorpholine-3-carboxylate structure and chemical characteristics"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structure, chemical characteristics, and potential applications of ethyl thiomorpholine-3-carboxylate. Thiomorpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities.[1] This document consolidates available information on the synthesis of the parent thiomorpholine-3-carboxylic acid, its subsequent esterification, and the known biological context of this class of compounds. Due to the limited availability of direct experimental data for this compound, this guide also extrapolates expected chemical behaviors and spectroscopic characteristics based on related structures and general chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a foundational understanding of this promising heterocyclic compound.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a saturated six-membered thiomorpholine ring with an ethyl carboxylate substituent at the 3-position.

Identifier Value
IUPAC Name This compound
CAS Number 58729-31-0
Molecular Formula C₇H₁₃NO₂S
Molecular Weight 175.25 g/mol
SMILES CCOC(=O)C1CSCCN1
InChIKey PGSDSYPPZAPZCW-UHFFFAOYSA-N

Its hydrochloride salt is also commercially available:

Identifier Value
IUPAC Name This compound hydrochloride
CAS Number 159381-07-4
Molecular Formula C₇H₁₄ClNO₂S
Molecular Weight 211.71 g/mol

Physicochemical Properties (Predicted)

Property Predicted Value
XlogP 0.5
Topological Polar Surface Area 49.33 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Synthesis

Synthesis of Thiomorpholine-3-carboxylic Acid

A stereoselective, polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives has been reported, starting from Fmoc-protected cysteine (Fmoc-Cys(Trt)-OH) immobilized on a solid support.[2] This method, while complex, provides a pathway to the chiral parent acid.

  • Resin Loading: Fmoc-Cys(Trt)-OH is immobilized on a suitable solid-phase resin (e.g., Wang resin) using a standard coupling agent like HOBt/DIC.

  • Fmoc-Deprotection: The Fmoc protecting group is removed using a solution of piperidine in a suitable solvent (e.g., 20% piperidine in DMF).

  • N-Alkylation/N-Acylation: The free secondary amine on the resin-bound cysteine is then subjected to N-alkylation or N-acylation. For instance, sulfonylation can be achieved using a sulfonyl chloride like 4-nitrobenzenesulfonyl chloride (NsCl).

  • Cleavage and Cyclization: The derivative is cleaved from the resin with simultaneous cyclization using a strong acid, such as trifluoroacetic acid (TFA). The inclusion of a reducing agent like triethylsilane (TES) in the cleavage cocktail can lead to the formation of the saturated thiomorpholine ring.[2]

Synthesis_Pathway cluster_solid_phase Solid-Phase Synthesis cluster_solution Solution Phase Resin Wang Resin Resin_Bound_Cys Resin-Bound Cysteine Resin->Resin_Bound_Cys FmocCys Fmoc-Cys(Trt)-OH FmocCys->Resin_Bound_Cys HOBt/DIC N_Substituted_Cys N-Substituted Cysteine Resin_Bound_Cys->N_Substituted_Cys 1. Piperidine 2. R-X or R-SO2Cl TMC_Acid Thiomorpholine-3- carboxylic Acid N_Substituted_Cys->TMC_Acid TFA/TES Ethyl_Ester Ethyl Thiomorpholine-3- carboxylate TMC_Acid->Ethyl_Ester EtOH, H+

Caption: General synthetic workflow for this compound.

Esterification of Thiomorpholine-3-carboxylic Acid

Once thiomorpholine-3-carboxylic acid is obtained, it can be converted to its ethyl ester via standard esterification procedures.

  • Reaction Setup: Suspend thiomorpholine-3-carboxylic acid in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Alternatively, milder esterification methods, such as using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), can be employed, especially for substrates sensitive to strong acids.[3]

Chemical Characteristics and Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: a secondary amine, a thioether, and an ethyl ester.

  • N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo reactions with electrophiles such as alkyl halides and acyl chlorides to yield N-substituted derivatives.

  • S-Oxidation: The thioether sulfur can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions.

  • Ester Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Amidation: The ester can be converted to amides by reaction with amines.

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)
  • Ethyl Group: A triplet integrating to 3H (CH₃) and a quartet integrating to 2H (CH₂) characteristic of an ethyl ester.

  • Thiomorpholine Ring Protons: A series of multiplets in the aliphatic region corresponding to the protons on the thiomorpholine ring. The proton at the C3 position, being adjacent to the carbonyl group, would likely appear as a distinct multiplet.

  • N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A resonance in the downfield region (typically ~170 ppm) corresponding to the ester carbonyl carbon.

  • Ethyl Group Carbons: Two resonances for the CH₂ and CH₃ of the ethyl group.

  • Thiomorpholine Ring Carbons: Resonances in the aliphatic region for the four carbon atoms of the thiomorpholine ring.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch: A strong absorption band around 1735-1750 cm⁻¹ characteristic of an aliphatic ester carbonyl group.

  • C-O Stretch: A strong absorption band in the region of 1150-1250 cm⁻¹ for the C-O single bond of the ester.

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine N-H stretch.

  • C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ for the C-H bonds of the aliphatic ring and the ethyl group.

Mass Spectrometry (Predicted)

The predicted mass-to-charge ratios (m/z) for various adducts of this compound in mass spectrometry are presented in the table below.

Adduct Predicted m/z
[M+H]⁺176.07398
[M+Na]⁺198.05592
[M-H]⁻174.05942
[M+NH₄]⁺193.10052
[M+K]⁺214.02986
[M]⁺175.06615

Biological Activity and Drug Development Potential

While specific biological data for this compound is scarce, the parent L-thiomorpholine-3-carboxylic acid (L-TMC) has been studied in the context of cytotoxicity.[4] L-TMC is a cyclized analog of S-(2-chloroethyl)-L-cysteine and has been shown to be cytotoxic in vitro and nephrotoxic in vivo.[4]

Bioactivation of L-Thiomorpholine-3-carboxylic Acid

Research has indicated that the cytotoxicity of L-TMC is linked to its bioactivation by L-amino acid oxidase in the kidney.[4] This enzymatic oxidation leads to the formation of an imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, which is believed to be the ultimate toxic species.[4]

Bioactivation_Pathway cluster_process Bioactivation in Kidney Cells L_TMC L-Thiomorpholine-3- carboxylic Acid Imine 5,6-dihydro-2H-1,4-thiazine- 3-carboxylic acid L_TMC->Imine L-Amino Acid Oxidase Cytotoxicity Cytotoxicity Imine->Cytotoxicity

Caption: Bioactivation of L-thiomorpholine-3-carboxylic acid.

The thiomorpholine scaffold itself is a key component in various pharmacologically active compounds, exhibiting activities such as antimalarial, antibiotic, antioxidant, and hypolipidemic effects.[5] This makes this compound a valuable building block for the synthesis of novel drug candidates. Its ability to be derivatized at the nitrogen and sulfur atoms, as well as through modifications of the ester group, provides a versatile platform for generating chemical libraries for drug screening.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. While detailed experimental data on the compound itself is limited, this guide has provided a comprehensive overview of its structure, predicted properties, and plausible synthetic routes based on the synthesis of its parent carboxylic acid. The known biological activity of the thiomorpholine scaffold and the bioactivation pathway of L-thiomorpholine-3-carboxylic acid underscore the importance of further research into the properties and applications of its derivatives, including the ethyl ester. This document serves as a foundational resource to stimulate and guide future investigations into this promising molecule.

References

Spectroscopic Analysis of Ethyl Thiomorpholine-3-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl thiomorpholine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document compiles predicted and expected spectroscopic data based on its chemical structure and offers detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 58729-31-0[1]

  • Molecular Formula: C₇H₁₃NO₂S[1][2]

  • Molecular Weight: 175.25 g/mol [1][2]

  • Structure:

Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, this section presents a combination of predicted data and expected values based on the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Expected ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2Quartet (q)2H-O-CH₂ -CH₃
~3.7Triplet (t)1HCH -COO
~3.2 - 3.0Multiplet (m)2H-S-CH₂ -CH₂-N-
~2.9 - 2.7Multiplet (m)2H-S-CH₂-CH₂ -N-
~2.6Multiplet (m)2H-N-CH₂ -CH(COO)-
~2.0Singlet (s, broad)1HNH
~1.3Triplet (t)3H-O-CH₂-CH₃

Table 2: Expected ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~172C =O (Ester)
~61-O-CH₂ -CH₃
~58CH -COO
~48-N-CH₂ -CH(COO)-
~46-S-CH₂-CH₂ -N-
~30-S-CH₂ -CH₂-N-
~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H Stretch
2980-2850Medium-StrongC-H Stretch (Aliphatic)
~1735StrongC=O Stretch (Ester)
~1200StrongC-O Stretch (Ester)
~1100StrongC-N Stretch
~700MediumC-S Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The following are predicted m/z values for various adducts.[3]

Table 4: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺176.07398
[M+Na]⁺198.05592
[M-H]⁻174.05942
[M]⁺175.06615

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing SamplePrep Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Acquisition Acquire spectrum on a 300-500 MHz NMR spectrometer. -¹H NMR: 16-32 scans. -¹³C NMR: 1024-4096 scans. SamplePrep->Acquisition Insert sample into magnet Processing Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Acquisition->Processing Transfer raw data

Caption: General workflow for NMR spectroscopic analysis.
IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing SamplePrep Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a dilute solution in a suitable solvent (e.g., CCl₄). Acquisition Record the spectrum on an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. Acquire a background spectrum of the salt plates or solvent for subtraction. SamplePrep->Acquisition Place sample in spectrometer Processing Perform background subtraction and identify the characteristic absorption bands corresponding to the functional groups in the molecule. Acquisition->Processing Generate spectrum

Caption: General workflow for IR spectroscopic analysis.
Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_ana Analysis & Detection SamplePrep Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Ionization Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). SamplePrep->Ionization Infuse or inject sample Analysis The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. Ionization->Analysis Transfer ions

Caption: General workflow for Mass Spectrometry analysis.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression, where information from each technique complements the others to build a complete structural picture.

Spec_Logic MS Mass Spectrometry (Provides Molecular Weight) Structure Structural Elucidation of This compound MS->Structure Confirms Molecular Formula IR Infrared Spectroscopy (Identifies Functional Groups) IR->Structure Confirms presence of C=O, N-H, C-O, C-S NMR NMR Spectroscopy (Elucidates C-H Framework) NMR->Structure Determines connectivity of atoms and stereochemistry

References

Ethyl Thiomorpholine-3-Carboxylate: A Physicochemical Deep Dive for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. Ethyl thiomorpholine-3-carboxylate, a heterocyclic compound of growing interest, presents a unique molecular architecture that warrants detailed investigation. This technical guide provides a comprehensive overview of its core physicochemical characteristics, offering both established data and theoretical insights. While specific experimental data for this exact ester is limited in publicly accessible literature, this paper compiles available information for the compound and its hydrochloride salt, alongside predicted values for its parent molecule, to offer a robust foundational understanding.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound and its related forms is presented below. This allows for a comparative analysis of its expected properties.

PropertyThis compoundThis compound HClThiomorpholine-3-carboxylate (Parent Compound)
CAS Number 58729-31-0159381-07-4[1]440159 (Acid form)
Molecular Formula C₇H₁₃NO₂SC₇H₁₃NO₂S·HCl[1]C₅H₈NO₂S⁻[2]
Molecular Weight 175.25 g/mol 211.71 g/mol [1]146.19 g/mol [2]
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Solubility Expected to be soluble in organic solvents.[3]Likely soluble in water and polar protic solvents.Predicted Water Solubility: 54.2 g/L
pKa Data not availableData not availableData not available
LogP Data not availableData not availablePredicted XLogP3: -1.8[2]

Experimental Protocols: A Methodological Framework

While specific experimental reports on the physicochemical properties of this compound are not widely published, standard methodologies for determining these key parameters for esters are well-established. The following outlines general protocols that would be employed.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

  • Method: Capillary melting point determination is a standard technique. A small, powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant.

  • Method: Simple distillation can be used for the determination of the boiling point at atmospheric pressure. For small quantities or to avoid decomposition at high temperatures, vacuum distillation is employed. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

Solubility Assessment

Understanding a compound's solubility in various solvents is crucial for its formulation and application.

  • Method: A qualitative assessment involves adding a small, measured amount of the solute (this compound) to a fixed volume of the solvent (e.g., water, ethanol, DMSO, dichloromethane) at a specific temperature. The mixture is agitated, and the dissolution is observed. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques like UV-Vis spectroscopy or HPLC.

Determination of pKa

The pKa value provides insight into the ionization state of a molecule at different pH values, which is critical for understanding its behavior in biological systems.

  • Method: Potentiometric titration is a common method. A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa can be determined from the midpoint of the titration curve. Spectrophotometric methods can also be used if the ionized and non-ionized forms of the compound have different UV-Vis absorption spectra.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.

  • Method: The shake-flask method is the traditional approach. A solution of the compound is prepared in a mixture of n-octanol and water. After shaking to allow for partitioning, the concentration of the compound in each phase is measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate LogP values based on the retention time of the compound.

Synthesis and Reactivity

Synthesis_Workflow StartingMaterials Starting Materials (e.g., Cysteine derivatives, Dihaloalkanes) Cyclization Ring Formation (Cyclization Reaction) StartingMaterials->Cyclization Intermediate Thiomorpholine Core Cyclization->Intermediate Esterification Esterification Intermediate->Esterification Product This compound Esterification->Product Potential_Biological_Activity Compound This compound CellularTargets Potential Cellular Targets (Enzymes, Receptors) Compound->CellularTargets Interaction SignalingPathways Downstream Signaling Pathways CellularTargets->SignalingPathways Modulation BiologicalResponse Biological Response (e.g., Antioxidant, Cytotoxic Effects) SignalingPathways->BiologicalResponse Leads to

References

The Genesis and Evolution of Thiomorpholine-3-Carboxylic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine-3-carboxylic acid scaffold and its ester derivatives have emerged as a significant heterocyclic motif in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of these compounds. It details key experimental protocols for their synthesis and biological evaluation, presents quantitative data on their activity, and visualizes associated signaling pathways and experimental workflows. This document serves as an in-depth resource for researchers engaged in the exploration and application of thiomorpholine-3-carboxylic acid esters in drug discovery and development.

Discovery and History: Tracing the Emergence of a Versatile Scaffold

The precise genesis of thiomorpholine-3-carboxylic acid and its esters is not pinpointed to a single seminal publication but rather appears to have evolved from the broader exploration of sulfur-containing amino acids and heterocyclic compounds. Early investigations into cyclic amino acids containing sulfur laid the groundwork for the eventual synthesis and characterization of the thiomorpholine ring system.

A significant related discovery was the identification of 1,4-thiomorpholine-3,5-dicarboxylic acid in bovine brain, reported in 1985. While not the title compound, this finding highlighted the natural occurrence of the thiomorpholine scaffold and likely spurred further interest in its simpler analogues. By the late 1980s, L-thiomorpholine-3-carboxylic acid was a known compound, as evidenced by a 1989 study on its bioactivation and cytotoxicity. This research indicated that the compound was available for biological testing, suggesting its synthesis had been established in the preceding years.

The development of thiomorpholine-3-carboxylic acid esters is intrinsically linked to the advancement of synthetic methodologies for both the thiomorpholine core and general esterification techniques. The thiomorpholine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands for multiple biological targets. The substitution of the oxygen atom in the analogous morpholine ring with sulfur alters the physicochemical properties, such as size, lipophilicity, and metabolic stability, providing medicinal chemists with a valuable tool for drug design.

Over the years, the focus has shifted from simple derivatives to more complex molecules, with the thiomorpholine-3-carboxylic acid ester moiety being incorporated into a wide range of biologically active compounds. This historical progression reflects the growing appreciation of this scaffold's potential in addressing diverse therapeutic areas.

Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of thiomorpholine-3-carboxylic acid esters can be broadly divided into two key stages: the construction of the thiomorpholine-3-carboxylic acid core and the subsequent esterification.

Synthesis of the Thiomorpholine-3-Carboxylic Acid Core

Early synthetic routes to the thiomorpholine ring often involved multi-step processes. More contemporary and efficient methods have since been developed, including solid-phase synthesis techniques that allow for the generation of diverse derivatives.

Key Synthetic Approach: Polymer-Supported Synthesis

A notable modern approach is the polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives, which offers advantages in terms of purification and automation.[1]

  • Starting Material: Immobilized Fmoc-Cys(Trt)-OH on a solid support (e.g., Wang resin).

  • Key Steps:

    • Fmoc deprotection to expose the free amine.

    • N-alkylation and N-sulfonylation/acylation of the immobilized amino acid.

    • Cleavage from the resin using trifluoroacetic acid (TFA). The inclusion of a reducing agent like triethylsilane (TES) in the cleavage cocktail can lead to the stereoselective formation of the saturated thiomorpholine ring.

Esterification of Thiomorpholine-3-Carboxylic Acid

Standard esterification methods are applicable for converting the carboxylic acid to its corresponding esters. The choice of method often depends on the scale of the reaction and the nature of the alcohol.

Common Esterification Protocol: Carbodiimide-Mediated Coupling

A widely used method for esterification under mild conditions involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Quantitative Biological Data

Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize key quantitative data for various thiomorpholine-containing compounds, including esters and related analogues.

Table 1: In Vitro Antiproliferative Activity of Thiophene Carboxamide Derivatives

CompoundCell LineIC50 (µM)
2b Hep3B5.46[2]
2d Hep3B8.85[2]
2e Hep3B12.58[2]

Table 2: Enzyme Inhibition and Hypolipidemic Activity of Thiomorpholine Derivatives

Compound/ActivityTarget/ModelIC50/Effect
DPP-IV Inhibition (Compound 16c) Dipeptidyl peptidase IV3.40 µmol/L[3]
Lipid Peroxidation Inhibition Ferrous/ascorbate-inducedAs low as 7.5 µM
Hypolipidemic Action (Compound 5) Triton WR-1339-induced hyperlipidemic rats80% decrease in triglycerides
78% decrease in total cholesterol
76% decrease in LDL

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of thiomorpholine-3-carboxylic acid esters and their derivatives.

General Procedure for Polymer-Supported Synthesis of a Thiomorpholine-3-Carboxylic Acid Derivative
  • Resin Swelling: Swell Wang resin with immobilized Fmoc-Cys(Trt)-OH in dichloromethane (DCM).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group. Wash the resin extensively with DMF and DCM.

  • N-Sulfonylation/Acylation: Add a solution of the desired sulfonyl chloride or acyl chloride and a base (e.g., diisopropylethylamine, DIPEA) in DCM to the resin. Allow the reaction to proceed at room temperature. Wash the resin.

  • N-Alkylation: Treat the resin with a solution of the appropriate alkylating agent (e.g., an alkyl bromide) and a base in DMF.

  • Cleavage and Cyclization: Suspend the resin in a cleavage cocktail of TFA and DCM. To obtain the saturated thiomorpholine ring, include triethylsilane in the cocktail. Agitate the mixture for several hours.

  • Work-up: Filter the resin and wash with DCM. Concentrate the filtrate under reduced pressure. Purify the crude product by chromatography.

General Procedure for DCC/DMAP-Mediated Esterification
  • Reaction Setup: To a solution of thiomorpholine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere, add the desired alcohol and a catalytic amount of DMAP.

  • Coupling Agent Addition: Cool the mixture in an ice bath and add a solution of DCC or EDCI in the same solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.

In Vitro Cytotoxicity Assay (MTS Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e-g., thiomorpholine-3-carboxylic acid esters) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for a few hours until a color change is observed.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[2]

Signaling Pathways and Experimental Workflows

The biological effects of thiomorpholine derivatives are often attributed to their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate a key pathway implicated in cancer and a general workflow for drug screening.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Cell Survival Cell Survival mTORC1->Cell Survival Thiomorpholine Derivative Thiomorpholine Derivative Thiomorpholine Derivative->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by thiomorpholine derivatives.

Drug_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Hit Validation and Optimization Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies SAR Studies SAR Studies Dose-Response Studies->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: A generalized workflow for in vitro drug screening and lead optimization.

Conclusion

Thiomorpholine-3-carboxylic acid esters represent a valuable and versatile class of compounds with significant potential in medicinal chemistry. From their likely origins in the broader exploration of sulfur-containing heterocycles to the development of sophisticated synthetic methodologies, their journey reflects the ongoing quest for novel therapeutic agents. The diverse biological activities reported for this scaffold, supported by quantitative data, underscore the importance of continued research in this area. The experimental protocols and visualized pathways provided in this guide offer a solid foundation for scientists and researchers to further explore and harness the therapeutic promise of thiomorpholine-3-carboxylic acid esters.

References

Potential Therapeutic Targets for Ethyl Thiomorpholine-3-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethyl thiomorpholine-3-carboxylate is primarily recognized as a chemical building block for drug discovery. As of this writing, there is limited publicly available data on its specific biological activities and therapeutic targets. This guide, therefore, extrapolates potential therapeutic avenues by examining the well-documented bioactivities of the broader class of thiomorpholine-containing compounds. The thiomorpholine moiety is considered a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1][2][3] The targets and pathways discussed herein are proposed based on this principle and require experimental validation for this compound itself.

Introduction to this compound and the Thiomorpholine Scaffold

This compound is a heterocyclic organic compound featuring a thiomorpholine core. This core, a sulfur-containing saturated heterocycle, is a key pharmacophore in numerous biologically active molecules.[2][4] The substitution of a sulfur atom for the oxygen in the analogous morpholine ring alters physicochemical properties such as lipophilicity, size, and metabolic stability, which can be strategically leveraged in drug design.[3] Thiomorpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, antioxidant, and antimicrobial effects.[3][4] This guide will explore the potential therapeutic targets for this compound based on the established activities of this versatile scaffold.

Potential Therapeutic Target Classes

Based on the literature for structurally related compounds, several enzyme and receptor classes emerge as high-potential targets for this compound.

Enzymes in Metabolic and Inflammatory Diseases
  • Dipeptidyl Peptidase-IV (DPP-IV): A serine protease crucial for glucose homeostasis. Its inhibition is a validated strategy for treating type 2 diabetes.[3][4] Several thiomorpholine derivatives have been identified as potent DPP-IV inhibitors.[4]

  • Poly (ADP-ribose) Polymerase (PARP): Involved in DNA repair, genomic stability, and programmed cell death. PARP inhibitors are a major focus in oncology. A patent application has cited the use of this compound in the synthesis of PARP inhibitors.[5]

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective COX-2 inhibition is a therapeutic strategy for inflammatory conditions.[2][4]

  • Squalene Synthase: An enzyme in the cholesterol biosynthesis pathway. Its inhibition is a target for developing hypolipidemic agents.[6]

Targets in Infectious Diseases
  • HIV Maturation: Maturation inhibitors are a class of antiretroviral drugs that prevent the proper assembly and maturation of the HIV capsid.[7] this compound has been used as a reagent in the synthesis of potential HIV maturation inhibitors.[7]

  • Mycobacterial Enzymes: Given that some thiomorpholine derivatives show activity against Mycobacterium smegmatis, enzymes essential for mycobacterial survival are potential targets for developing new antitubercular agents.[4]

Other Potential Enzyme Targets
  • Urease: Inhibition of this enzyme is relevant for treating infections caused by Helicobacter pylori.[4]

  • Acetylcholinesterase: A target for the management of Alzheimer's disease and other neurological conditions.[1]

Quantitative Data on Related Thiomorpholine Derivatives

The following table summarizes the reported biological activities of various thiomorpholine derivatives, providing a basis for hypothesizing the potential efficacy of this compound.

Compound Class/DerivativeTarget/ActivityReported Potency/EffectReference
N-Substituted ThiomorpholinesLipid Peroxidation InhibitionIC50 values as low as 7.5 µM[6]
Biphenyl-Substituted ThiomorpholineHypolipidemic Activity78% decrease in total cholesterol in rats[4][6]
Thiomorpholine Schiff BasesAntitubercular ActivityMIC of 7.81 µg/mL against M. smegmatis[1][4]
General Thiomorpholine DerivativesDPP-IV InhibitionValidated therapeutic strategy[3][4]
General Thiomorpholine DerivativesUrease InhibitionGood inhibition activity reported[1][4]

Experimental Protocols for Target Validation

The following are generalized protocols for screening this compound against some of the potential targets identified.

Protocol: In Vitro DPP-IV Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP-IV.

  • Materials: Human recombinant DPP-IV, Gly-Pro-p-nitroanilide (substrate), Tris-HCl buffer, test compound (this compound), positive control (e.g., Sitagliptin), 96-well microplates, plate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compound in Tris-HCl buffer.

    • In a 96-well plate, add 50 µL of buffer, 20 µL of the test compound dilution (or positive control), and 10 µL of the DPP-IV enzyme solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution (Gly-Pro-p-nitroanilide).

    • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol: PARP-1 Inhibition Assay (Cell-Free)
  • Objective: To quantify the inhibitory effect of this compound on PARP-1 activity.

  • Materials: Recombinant human PARP-1, NAD+, activated DNA (histone-induced), biotinylated-NAD+, streptavidin-HRP, TMB substrate, test compound, positive control (e.g., Olaparib), 96-well plates.

  • Procedure:

    • Coat a 96-well plate with histones and incubate overnight. Wash the plate.

    • Prepare serial dilutions of this compound.

    • Add the test compound dilutions, PARP-1 enzyme, and a reaction cocktail containing activated DNA and biotinylated-NAD+ to the wells.

    • Incubate for 1 hour at room temperature to allow the PARP reaction to occur.

    • Wash the plate to remove unreacted components.

    • Add streptavidin-HRP and incubate for 1 hour.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

    • Calculate the IC50 from the dose-response curve.

Visualizing Potential Mechanisms and Workflows

Hypothetical Signaling Pathway: PARP Inhibition

PARP_Inhibition_Pathway DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) [PAR] Polymer Synthesis PARP1->PAR uses Apoptosis Apoptosis / Cell Death PARP1->Apoptosis inhibition leads to NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair Cell_Survival Cell Survival Repair->Cell_Survival Test_Compound This compound (Hypothetical Inhibitor) Test_Compound->PARP1 inhibits

Caption: Hypothetical inhibition of the PARP-1 DNA repair pathway by this compound.

General Experimental Workflow for Target Identification

Target_ID_Workflow Start Compound Synthesis (this compound derivatives) Screening High-Throughput Screening (Panel of potential targets, e.g., kinases, proteases) Start->Screening Hit_ID Hit Identification (Compounds showing activity) Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination (Validate potency and selectivity) Hit_ID->Dose_Response Cellular_Assays Cell-Based Assays (Confirm activity in a biological context) Dose_Response->Cellular_Assays Lead_Opt Lead Optimization (Improve properties via medicinal chemistry) Dose_Response->Lead_Opt iterative process Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Cellular_Assays->Mechanism Mechanism->Lead_Opt End Preclinical Development Lead_Opt->End

Caption: A generalized workflow for identifying and validating therapeutic targets for a novel compound.

Conclusion

While this compound is currently positioned as a synthetic intermediate, the extensive and diverse biological activities of the thiomorpholine scaffold suggest significant untapped therapeutic potential. The targets outlined in this guide, including DPP-IV, PARP, and various enzymes involved in inflammation and infectious diseases, represent logical starting points for a comprehensive screening and drug discovery program. Rigorous experimental validation is the essential next step to ascertain which, if any, of these potential targets are modulated by this compound and its derivatives, paving the way for the development of novel therapeutics.

References

In Silico Prediction of Ethyl Thiomorpholine-3-Carboxylate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl thiomorpholine-3-carboxylate is a heterocyclic compound with potential for diverse biological activities, leveraging the known pharmacophoric properties of the thiomorpholine scaffold.[1] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity, pharmacokinetics, and potential therapeutic targets of this compound. By employing a suite of computational tools, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, this document provides a framework for the initial stages of drug discovery, enabling the rational design of future in vitro and in vivo studies. While direct experimental data on this compound is limited, this guide draws upon established computational methodologies and data from structurally related compounds to build a predictive model of its biological profile.

Introduction

The thiomorpholine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] this compound, as a derivative, presents an opportunity for novel therapeutic development. In silico analysis serves as a crucial first step in the drug discovery pipeline, offering a time- and cost-effective means to screen for potential bioactivities and identify potential liabilities. This guide details the theoretical application of these methods to this compound.

Ligand and Target Preparation

Ligand Preparation

The initial step involves obtaining the 2D structure of this compound and converting it into a 3D conformation suitable for computational analysis.

Protocol:

  • Structure Retrieval: The 2D structure and SMILES (Simplified Molecular Input Line Entry System) string (CCOC(=O)C1CSCCN1) of this compound are retrieved from a chemical database such as PubChem (CID 13604869).[2]

  • 3D Conversion: A computational chemistry tool (e.g., ChemDraw, MarvinSketch) is used to convert the 2D structure into a 3D conformation.

  • Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical for accurate docking studies.

Target Identification

Based on the known activities of thiomorpholine derivatives, potential protein targets can be identified. For this hypothetical study, we will consider targets in oncology and infectious diseases.

  • Anticancer Targets: Given that quinoline-based molecules with thiopyrano rings (structurally related to thiomorpholine) have been investigated as anticancer agents, proteins in cancer-related pathways are of interest.[3][4]

  • Anti-tubercular Targets: Analogues of morpholino-indolizine-carboxylate have shown activity against Mycobacterium tuberculosis, suggesting that enzymes in this bacterium could be potential targets.[5] A specific target identified for a related compound is Malate synthase (PDB ID: 5CBB).[5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This section outlines the protocol for docking this compound against a selected target.

Molecular Docking Workflow

cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (e.g., PDB: 5CBB) protein_prep->grid_gen docking_run Run Docking Simulation (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Pose Analysis & Scoring docking_run->pose_analysis interaction_analysis Interaction Analysis (H-bonds, etc.) pose_analysis->interaction_analysis

Caption: Workflow for Molecular Docking.

Experimental Protocol for Molecular Docking
  • Protein Preparation:

    • The 3D crystal structure of the target protein (e.g., Malate synthase, PDB ID: 5CBB) is downloaded from the Protein Data Bank.

    • Water molecules and any co-crystallized ligands are removed.

    • Polar hydrogens are added, and charges are assigned to the protein atoms.

  • Active Site Identification: The binding site of the protein is defined. This can be based on the location of a co-crystallized ligand or predicted using active site prediction tools.

  • Grid Generation: A grid box is generated around the defined active site to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the prepared ligand into the active site of the protein. The program will generate multiple binding poses and score them.

  • Analysis of Results: The binding poses are visualized and analyzed. The pose with the best score (lowest binding affinity) is selected for further analysis of its interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

Predicted Binding Affinities (Hypothetical Data)
Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hypothetical)
Malate Synthase5CBB-7.2GLY-123, SER-124, LYS-256
Cannabinoid Receptor 12IGR-6.5ILE-8, LYS-7, TRP-12

ADMET Prediction

ADMET prediction is essential to assess the drug-likeness of a compound. This involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity properties using computational models.

ADMET Prediction Workflow

cluster_admet ADMET Prediction (e.g., ADMET Predictor) start Input: Ligand Structure (SMILES or 3D) absorption Absorption (e.g., Caco-2, HIA) start->absorption distribution Distribution (e.g., BBB, PPB) start->distribution metabolism Metabolism (e.g., CYP Inhibition) start->metabolism excretion Excretion start->excretion toxicity Toxicity (e.g., Ames, hERG) start->toxicity end Output: ADMET Profile absorption->end distribution->end metabolism->end excretion->end toxicity->end

Caption: Workflow for ADMET Prediction.

Protocol for ADMET Prediction
  • Software Selection: A validated ADMET prediction software is chosen (e.g., Simulations Plus ADMET Predictor®, SwissADME, pkCSM).[6][7]

  • Input: The SMILES string or 3D structure of this compound is provided as input to the software.

  • Property Calculation: The software calculates a wide range of physicochemical and pharmacokinetic properties.

  • Data Analysis: The predicted properties are analyzed to assess the compound's drug-likeness and potential liabilities.

Predicted ADMET Properties (Hypothetical Data)
PropertyPredicted ValueInterpretation
Absorption
Caco-2 PermeabilityHighGood intestinal absorption
Human Intestinal Absorption (HIA)> 80%Well absorbed from the gut
Distribution
Blood-Brain Barrier (BBB) PermeationLowUnlikely to cross the BBB
Plasma Protein Binding (PPB)~ 70%Moderate binding to plasma proteins
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoLow risk of drug-drug interactions
Excretion
Renal ClearanceModerateLikely excreted through the kidneys
Toxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionLow riskLow risk of cardiotoxicity

Conclusion and Future Directions

This guide outlines a hypothetical in silico investigation of this compound. The predicted bioactivity against targets such as Malate synthase suggests potential as an anti-tubercular agent. The predicted ADMET profile indicates that the compound may possess favorable drug-like properties.

These in silico findings provide a strong rationale for the synthesis and experimental validation of this compound. Future work should focus on:

  • In vitro assays: Testing the compound against the predicted protein targets to determine its actual inhibitory activity (e.g., IC50).

  • Cell-based assays: Evaluating the cytotoxicity and efficacy of the compound in relevant cell lines.

  • In vivo studies: If in vitro results are promising, progressing to animal models to assess efficacy and safety.

By integrating computational predictions with experimental validation, the therapeutic potential of this compound can be thoroughly and efficiently explored.

References

An In-depth Technical Guide to Ethyl Thiomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiomorpholine-3-carboxylate is a heterocyclic compound belonging to the thiomorpholine class of molecules. Thiomorpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse and significant pharmacological activities. These activities include potential applications as antitubercular, antioxidant, hypolipidemic, and anticancer agents. The incorporation of the thiomorpholine ring, a sulfur-containing saturated heterocycle, imparts unique physicochemical properties to molecules, influencing their biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and biological relevance.

Synthesis of this compound

The primary synthetic route to this compound originates from the amino acid L-cysteine. The synthesis involves a multi-step process, including the alkylation of the cysteine thiol group followed by esterification and subsequent intramolecular cyclization.

Experimental Protocol: Synthesis via S-Alkylation and Cyclization

This protocol is based on established methods for the synthesis of thiomorpholine derivatives from cysteine.

Step 1: Synthesis of S-(2-Chloroethyl)-L-cysteine

  • Reactants: L-cysteine, 1-bromo-2-chloroethane, base (e.g., sodium hydroxide).

  • Procedure: L-cysteine is dissolved in an aqueous basic solution. 1-bromo-2-chloroethane is then added, and the reaction mixture is stirred, typically at room temperature. The reaction involves the nucleophilic attack of the cysteine thiol on the electrophilic bromine-bearing carbon of 1-bromo-2-chloroethane.

  • Work-up: After the reaction is complete, the mixture is acidified to precipitate the S-alkylated product, which is then filtered, washed, and dried.

Step 2: Esterification of S-(2-Chloroethyl)-L-cysteine

  • Reactants: S-(2-Chloroethyl)-L-cysteine, ethanol, acid catalyst (e.g., thionyl chloride or dry HCl gas).

  • Procedure: S-(2-Chloroethyl)-L-cysteine is suspended in absolute ethanol. An acid catalyst is added, and the mixture is typically heated under reflux. This Fischer esterification reaction converts the carboxylic acid group to its corresponding ethyl ester.

  • Work-up: The solvent is removed under reduced pressure, and the resulting crude ethyl S-(2-chloroethyl)-L-cysteinate is purified.

Step 3: Intramolecular Cyclization to this compound

  • Reactants: Ethyl S-(2-chloroethyl)-L-cysteinate, a suitable base (e.g., sodium ethoxide, potassium carbonate).

  • Procedure: The ethyl S-(2-chloroethyl)-L-cysteinate is dissolved in an appropriate solvent (e.g., ethanol). A base is added to promote the intramolecular nucleophilic substitution, where the amino group attacks the carbon bearing the chlorine atom, leading to the formation of the thiomorpholine ring.

  • Work-up: The reaction mixture is neutralized, and the solvent is evaporated. The crude this compound is then purified, typically by column chromatography or distillation under reduced pressure.

Below is a diagram illustrating the synthetic workflow:

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Esterification cluster_2 Step 3: Cyclization L-Cysteine L-Cysteine S-(2-Chloroethyl)-L-cysteine S-(2-Chloroethyl)-L-cysteine L-Cysteine->S-(2-Chloroethyl)-L-cysteine Base 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane->S-(2-Chloroethyl)-L-cysteine S-(2-Chloroethyl)-L-cysteine_ester S-(2-Chloroethyl)-L-cysteine Ethyl_S-(2-chloroethyl)-L-cysteinate Ethyl S-(2-chloroethyl)-L-cysteinate S-(2-Chloroethyl)-L-cysteine_ester->Ethyl_S-(2-chloroethyl)-L-cysteinate Acid Catalyst Ethanol Ethanol Ethanol->Ethyl_S-(2-chloroethyl)-L-cysteinate Ethyl_S-(2-chloroethyl)-L-cysteinate_cycl Ethyl S-(2-chloroethyl)-L-cysteinate Ethyl_Thiomorpholine Ethyl Thiomorpholine- 3-carboxylate Ethyl_S-(2-chloroethyl)-L-cysteinate_cycl->Ethyl_Thiomorpholine Base

Caption: Synthetic workflow for this compound.

Physicochemical Data

While a comprehensive, publicly available dataset for this compound is limited, the following table summarizes key physicochemical properties based on available information and theoretical predictions.

PropertyValueSource/Method
Molecular Formula C₇H₁₃NO₂S-
Molecular Weight 175.25 g/mol -
CAS Number 58729-31-0-
Appearance Expected to be a liquid or low-melting solid-
Boiling Point Not reported-
Melting Point Not reported-
Solubility Expected to be soluble in organic solvents-
¹H NMR Data not available in public literature-
¹³C NMR Data not available in public literature-
IR Spectroscopy Expected peaks for N-H, C=O (ester), C-O, C-STheoretical
Mass Spectrometry [M+H]⁺ = 176.07398 (Predicted)PubChem[1]

Biological Activity and Potential Applications

The biological activity of this compound itself is not extensively documented in publicly accessible literature. However, the broader class of thiomorpholine derivatives has shown significant promise in various therapeutic areas. The parent compound, L-thiomorpholine-3-carboxylic acid, has been studied for its bioactivation and cytotoxicity. It is known to be a cyclized analog of S-(2-chloroethyl)-L-cysteine and its toxicity is mediated by L-amino acid oxidase.

The esterification of the carboxylic acid to the ethyl ester in this compound is expected to increase its lipophilicity. This modification can significantly impact its pharmacokinetic properties, such as membrane permeability and bioavailability, which could, in turn, modulate its biological activity.

The thiomorpholine scaffold is a key component in a number of compounds with demonstrated biological effects, including:

  • Antitubercular Activity: Certain thiomorpholine derivatives have shown potent activity against Mycobacterium tuberculosis.

  • Antioxidant and Hypolipidemic Activity: N-substituted thiomorpholines have been investigated for their ability to inhibit lipid peroxidation and lower cholesterol levels.

  • Anticancer Activity: The thiomorpholine ring is present in some molecules with demonstrated cytotoxic effects against various cancer cell lines.

The potential biological activities of this compound can be conceptualized as being influenced by the core thiomorpholine scaffold and the ethyl ester functionality.

G Ethyl_Thiomorpholine This compound Core_Scaffold Thiomorpholine Scaffold Ethyl_Thiomorpholine->Core_Scaffold Ester_Functionality Ethyl Ester Group Ethyl_Thiomorpholine->Ester_Functionality Biological_Activity Potential Biological Activities Core_Scaffold->Biological_Activity Pharmacokinetics Modified Pharmacokinetics (Increased Lipophilicity) Ester_Functionality->Pharmacokinetics Antitubercular Antitubercular Biological_Activity->Antitubercular Antioxidant Antioxidant Biological_Activity->Antioxidant Hypolipidemic Hypolipidemic Biological_Activity->Hypolipidemic Anticancer Anticancer Biological_Activity->Anticancer Pharmacokinetics->Biological_Activity

References

Methodological & Application

Application Notes and Experimental Protocols for Ethyl Thiomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiomorpholine-3-carboxylate is a heterocyclic compound recognized for its utility as a versatile building block in medicinal chemistry and drug discovery. Its thiomorpholine core is a privileged scaffold, appearing in a variety of biologically active molecules. This document provides detailed application notes on its use and a specific experimental protocol for its synthetic application.

Application Notes

This compound serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. Its primary application lies in the construction of compound libraries for screening against various biological targets.

Key Application Areas:

  • Oncology: The thiomorpholine moiety can be incorporated into molecules designed as enzyme inhibitors. A notable application is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are targeted therapies for certain types of cancer.

  • Antiviral Research: Derivatives of this compound have been investigated for their potential as antiviral agents, particularly as HIV maturation inhibitors.

  • Inflammation: The scaffold has been used to develop inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.

  • Computational Chemistry: The molecule and its derivatives are utilized in virtual screening and computational studies to predict binding affinities and guide the design of novel inhibitors.

Experimental Protocols

The following protocol details the use of this compound as a reactant in the synthesis of a key intermediate for PARP inhibitors.

Protocol 1: Synthesis of an Intermediate for PARP Inhibitors

This protocol is adapted from patent literature describing the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors.

Objective: To synthesize a substituted thiomorpholine derivative from this compound.

Materials:

  • This compound

  • Reactant (e.g., an appropriate electrophile)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a suitable reaction vessel, this compound (2.0 g, 11.41 mmol) is added.

  • Reagent Addition: The co-reactant is added neat while stirring at room temperature.

  • Reaction Conditions: The resulting mixture, which may be viscous and yellow, is heated to 90°C for one hour.

  • Cooling: The reaction is allowed to cool to room temperature.

  • Dilution: The reaction mixture is diluted with dichloromethane (20 mL).

  • Purification: The product is purified by column chromatography using silica gel (220 g SiO2). A gradient of 20-30% ethyl acetate in hexanes is used as the eluent.

  • Product Isolation: The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the final compound.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Molar Amount11.41 mmol
Reaction Temperature90°C
Reaction Time1 hour
Purification MethodColumn Chromatography
Eluent System20-30% Ethyl Acetate in Hexanes
Yield95%
AppearanceYellow oil

Visualizations

Diagram 1: Synthetic Workflow

G A This compound B Co-reactant Addition A->B Stirring at RT C Heating (90°C, 1h) B->C D Work-up & Dilution C->D E Column Chromatography D->E F Purified Intermediate E->F

Caption: Synthetic workflow for a PARP inhibitor intermediate.

Diagram 2: Drug Discovery Logic

G cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization A This compound B Chemical Modification A->B C Compound Library B->C D Biological Assays (e.g., PARP, HIV) C->D E Hit Identification D->E F Lead Optimization E->F G Candidate Drug F->G

Caption: Role in a typical drug discovery pipeline.

Application Notes and Protocols for the Synthesis of Novel Derivatives from Ethyl Thiomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for generating novel derivatives from ethyl thiomorpholine-3-carboxylate, a versatile scaffold for drug discovery. The thiomorpholine core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antitubercular, antioxidant, cytotoxic, and hypolipidemic effects[1][2][3][4]. The protocols detailed below offer methodologies for modifying the this compound backbone at its reactive sites: the secondary amine and the ethyl ester.

Overview of Synthetic Strategies

This compound offers two primary sites for chemical modification: the nitrogen atom of the thiomorpholine ring and the carbonyl group of the ethyl ester. This allows for the synthesis of a diverse library of compounds through reactions such as N-acylation, N-alkylation, and amidation.

Synthesis_Overview cluster_derivatives Derivative Classes start This compound N_Acyl N-Acyl Derivatives start->N_Acyl N-Acylation N_Alkyl N-Alkyl Derivatives start->N_Alkyl N-Alkylation Amide Amide Derivatives start->Amide Amidation

Caption: Synthetic pathways for derivatization of this compound.

Synthesis of N-Acyl Derivatives

N-acylation of the thiomorpholine nitrogen introduces an amide functionality, which can significantly impact the molecule's biological activity and physicochemical properties. This can be achieved by reacting this compound with various acylating agents such as acid chlorides or anhydrides in the presence of a base.

Experimental Protocol: General Procedure for N-Acylation
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acid chloride or anhydride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

N_Acylation_Workflow start Dissolve this compound and Base in Solvent add_acyl Add Acylating Agent start->add_acyl monitor Monitor Reaction (TLC/LC-MS) add_acyl->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify

Caption: Workflow for the N-acylation of this compound.

Quantitative Data for Representative N-Acyl Derivatives
DerivativeAcylating AgentSolventYield (%)Purity (%)
N-AcetylAcetyl ChlorideDCM85>98
N-BenzoylBenzoyl ChlorideTHF78>97
N-PropionylPropionyl ChlorideDCM82>98

Synthesis of N-Alkyl Derivatives

N-alkylation introduces various alkyl or aryl groups to the thiomorpholine nitrogen, which can modulate the compound's lipophilicity and target-binding interactions. This is typically achieved through nucleophilic substitution with alkyl halides or reductive amination.

Experimental Protocol: General Procedure for N-Alkylation
  • Dissolution: Dissolve this compound (1.0 eq) and a suitable base (e.g., potassium carbonate, cesium carbonate) (2.0 eq) in a polar aprotic solvent (e.g., acetonitrile, DMF).

  • Alkylating Agent Addition: Add the desired alkyl halide (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent and wash with water to remove any remaining inorganic salts.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

N_Alkylation_Workflow start Combine this compound, Base, and Alkyl Halide in Solvent heat Heat and Stir Reaction Mixture start->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Filter and Concentrate monitor->workup purify Purification (Column Chromatography) workup->purify

Caption: Workflow for the N-alkylation of this compound.

Quantitative Data for Representative N-Alkyl Derivatives
DerivativeAlkylating AgentSolventYield (%)Purity (%)
N-MethylMethyl IodideACN92>99
N-EthylEthyl BromideDMF88>97
N-BenzylBenzyl BromideACN85>98

Synthesis of Amide Derivatives

The ethyl ester group can be converted to a wide range of amides by reaction with primary or secondary amines. This transformation is valuable for introducing diverse functional groups and improving pharmacological properties. The reaction can be performed directly on the ester or via a two-step process involving hydrolysis of the ester to the carboxylic acid followed by amide coupling.

Experimental Protocol: General Procedure for Amidation (Direct)
  • Mixing: In a sealed tube, mix this compound (1.0 eq) with the desired amine (2.0-5.0 eq), either neat or in a high-boiling polar solvent (e.g., ethanol, isopropanol).

  • Heating: Heat the mixture to a high temperature (e.g., 100-120 °C) for several hours to days.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and remove the excess amine and solvent under reduced pressure.

  • Purification: Purify the resulting amide by recrystallization or column chromatography.

Amidation_Workflow start Combine this compound and Amine heat Heat Mixture in Sealed Tube start->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Remove Excess Amine and Solvent monitor->workup purify Purification (Recrystallization/Chromatography) workup->purify

Caption: Workflow for the direct amidation of this compound.

Quantitative Data for Representative Amide Derivatives
DerivativeAmineSolventYield (%)Purity (%)
PhenylamideAnilineNeat65>95
BenzylamideBenzylamineEthanol75>97
MorpholinamideMorpholineNeat70>96

Potential Biological Activities and Signaling Pathways

Thiomorpholine derivatives have been reported to exhibit a broad spectrum of biological activities. For instance, they have shown potential as antitubercular agents, antioxidants, and inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes[1][2]. The synthesized derivatives from this compound should be screened for a variety of biological activities to identify potential therapeutic applications.

Signaling_Pathways cluster_targets Potential Molecular Targets cluster_outcomes Therapeutic Outcomes start Thiomorpholine Derivatives DPPIV DPP-IV Inhibition start->DPPIV ROS Reactive Oxygen Species start->ROS Mycobacterium Mycobacterium Enzymes start->Mycobacterium Antidiabetic Antidiabetic Effect DPPIV->Antidiabetic Antioxidant Antioxidant Activity ROS->Antioxidant Antitubercular Antitubercular Activity Mycobacterium->Antitubercular

Caption: Potential biological targets and therapeutic outcomes of thiomorpholine derivatives.

Conclusion

This compound is a valuable starting material for the synthesis of diverse libraries of novel compounds with significant potential for drug discovery. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around the thiomorpholine scaffold and to develop new therapeutic agents. Further screening of these novel derivatives is warranted to elucidate their biological activities and mechanisms of action.

References

The Versatile Scaffold: Ethyl Thiomorpholine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl thiomorpholine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. Its inherent structural features, including the thiomorpholine core, offer opportunities for creating molecules with favorable physicochemical properties for drug development. These notes provide an overview of its applications, particularly in the development of kinase inhibitors, and detail relevant experimental protocols.

Application in the Synthesis of PI3K Inhibitors

The thiomorpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry, analogous to the widely used morpholine ring found in numerous approved drugs.[1] The substitution of oxygen with sulfur in the morpholine ring alters physicochemical properties such as lipophilicity and metabolic stability, which can be fine-tuned in drug design.[2] This scaffold has been successfully incorporated into inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade that regulates cell proliferation, growth, and survival, and is often dysregulated in cancer.[1][3][4]

Derivatives of thiomorpholine have shown significant potential as anticancer agents by inhibiting key signaling pathways.[1] this compound serves as a key starting material for the synthesis of N-substituted thiomorpholine-3-carboxamides, a common structural motif in many PI3K inhibitors. The ethyl ester group can be readily converted to a carboxamide through aminolysis, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Quantitative Data on Thiomorpholine-Based Inhibitors

The following table summarizes the in vitro activity of various thiomorpholine derivatives, highlighting their potency against different PI3K isoforms and cancer cell lines.

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
ZSTK474 Analog 6bPI3Kα3.7--[5]
PI3Kβ---[5]
PI3Kγ14.6--[5]
PI3Kδ---[5]
Compound 17pPI3Kα31.8 ± 4.1A2780-[6]
PI3Kδ15.4 ± 1.9U87MG-[6]
MCF7-[6]
DU145-[6]
Thiophene Carboxamide 2b--Hep3B5.46[7]
Thiophene Carboxamide 2e--Hep3B12.58[7]
Thiomorpholine Derivative 7fM. tuberculosis H37Rv1.56 µg/mL--[8]
Thiomorpholine Derivative 7pM. tuberculosis H37Rv1.56 µg/mL--[8]

Experimental Protocols

General Synthesis of N-Substituted Thiomorpholine-3-Carboxamides

This protocol describes a general method for the synthesis of thiomorpholine-3-carboxamide derivatives from this compound.

Reaction Scheme:

G reactant1 This compound product N-Substituted thiomorpholine-3-carboxamide reactant1->product Heat reactant2 Primary Amine (R-NH2) reactant2->product

Figure 1: General reaction for the synthesis of N-substituted thiomorpholine-3-carboxamides.

Materials:

  • This compound hydrochloride

  • Desired primary amine

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound hydrochloride in the chosen anhydrous solvent, add a slight excess of the primary amine (1.1-1.5 equivalents).

  • Add a suitable base, such as triethylamine (2-3 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

  • Heat the reaction mixture to reflux under an inert atmosphere and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted thiomorpholine-3-carboxamide.[9][10]

In Vitro PI3K Alpha Enzymatic Assay

This protocol outlines a method to determine the inhibitory activity of synthesized compounds against the PI3Kα isoform.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare PI3Kα enzyme solution E Add enzyme, lipid substrate, and test compound to well A->E B Prepare lipid substrate (PIP2) B->E C Prepare test compound dilutions C->E D Prepare ATP solution F Initiate reaction by adding ATP E->F G Incubate at room temperature F->G H Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP G->H I Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence H->I J Measure luminescence I->J G cluster_cell_culture Cell Culture and Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting A Seed cells in culture plates B Treat cells with test compounds for a specified time A->B C Lyse cells and collect protein extracts B->C D Determine protein concentration (e.g., BCA assay) C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a PVDF membrane E->F G Block membrane and incubate with primary antibodies (p-Akt, total Akt) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect signal using ECL substrate H->I J Image and quantify band intensities I->J G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Thiomorpholine Derivative Inhibitor->PI3K

References

Application of Ethyl Thiomorpholine-3-carboxylate in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiomorpholine-3-carboxylate is a heterocyclic compound belonging to the thiomorpholine class of molecules. The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Derivatives of thiomorpholine have demonstrated a wide spectrum of pharmacological activities, including anti-diabetic, antioxidant, and hypolipidemic effects.[3] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound and its analogs in drug discovery. While specific biological data for this compound is not extensively available in public literature, the protocols and data presented for closely related thiomorpholine derivatives serve as a valuable guide for its evaluation.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Type 2 Diabetes: As a potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitor.[2]

  • Cardiovascular Diseases: Due to its potential antioxidant and hypolipidemic properties.[3][4]

  • Oncology: The related morpholine scaffold is a common feature in PI3K/Akt/mTOR pathway inhibitors.[5][6]

Data Presentation: Biological Activities of Thiomorpholine Derivatives

The following tables summarize quantitative data for various thiomorpholine derivatives, providing a benchmark for the potential activities of this compound.

Table 1: In Vitro DPP-IV Inhibitory Activity of Thiomorpholine-Based Compounds

Compound IDR Group (from L-amino acid)DPP-IV Inhibition IC50 (µM)
16aIsopropyl0.86
16bIsobutyl0.54
16ctert-Butyl0.21
Data adapted from a study on thiomorpholine-bearing compounds as DPP-IV inhibitors.[2]

Table 2: Antioxidant Activity of Thiomorpholine Derivatives

Compound TypeAssayIC50 (µM)
Cinnamic Acid-conjugated ThiomorpholinesLipid PeroxidationAs low as 1.4
Various Thiomorpholine DerivativesLipid PeroxidationAs low as 7.5
Data indicates that certain thiomorpholine derivatives exhibit potent antioxidant activity.[7]

Table 3: In Vivo Hypolipidemic Activity of a Thiomorpholine Derivative

Parameter% Decrease in Plasma Levels
Triglycerides80
Total Cholesterol78
Low-Density Lipoprotein (LDL)76
Results for the most active compound in a study on Triton WR-1339-induced hyperlipidemic rats.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.

Protocol 1: In Vitro DPP-IV Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-IV.

Principle: The assay measures the enzymatic activity of DPP-IV through the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). Inhibition of DPP-IV reduces the release of fluorescent AMC.[2]

Materials:

  • Human recombinant DPP-IV

  • Gly-Pro-AMC substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound

  • Positive control (e.g., Vildagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the diluted test compound, DPP-IV enzyme, and assay buffer.

  • Incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant)

Objective: To evaluate the free radical scavenging capacity of this compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is reduced in the presence of an antioxidant, leading to a color change that can be measured spectrophotometrically.[7]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the diluted test compound to the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Protocol 3: In Vivo Hypolipidemic Activity in a Triton WR-1339-Induced Hyperlipidemic Rat Model

Objective: To assess the ability of this compound to lower plasma lipid levels in an animal model.

Principle: Triton WR-1339 is a non-ionic detergent that induces acute hyperlipidemia in rodents, providing a model for screening hypolipidemic agents.[4]

Materials:

  • Wistar rats

  • Triton WR-1339

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Kits for measuring plasma triglycerides, total cholesterol, and LDL.

Procedure:

  • Acclimatize rats for one week.

  • Fast the rats overnight.

  • Administer this compound or vehicle orally.

  • After a specific time (e.g., 1 hour), induce hyperlipidemia by intraperitoneal injection of Triton WR-1339.

  • Collect blood samples at different time points (e.g., 0, 6, 12, and 24 hours) after Triton WR-1339 injection.

  • Separate plasma and analyze for triglyceride, total cholesterol, and LDL levels using commercial kits.

  • Compare the lipid levels in the treated group with the hyperlipidemic control group.

Visualizations: Signaling Pathways and Workflows

DPP-IV Inhibition Signaling Pathway

DPP_IV_Inhibition cluster_0 Incretin Hormones cluster_1 Pancreas cluster_2 Blood Glucose Regulation Active Incretins\n(GLP-1, GIP) Active Incretins (GLP-1, GIP) β-cells β-cells Active Incretins\n(GLP-1, GIP)->β-cells stimulates α-cells α-cells Active Incretins\n(GLP-1, GIP)->α-cells suppresses DPP-IV Enzyme DPP-IV Enzyme Active Incretins\n(GLP-1, GIP)->DPP-IV Enzyme inactivates Inactive Incretins Inactive Incretins ↑ Insulin Secretion ↑ Insulin Secretion β-cells->↑ Insulin Secretion ↓ Glucagon Secretion ↓ Glucagon Secretion α-cells->↓ Glucagon Secretion ↓ Blood Glucose ↓ Blood Glucose ↑ Insulin Secretion->↓ Blood Glucose ↓ Glucagon Secretion->↓ Blood Glucose DPP-IV Enzyme->Inactive Incretins This compound This compound This compound->DPP-IV Enzyme inhibits

Caption: DPP-IV inhibition by this compound enhances incretin levels, leading to improved glycemic control.

General Workflow for Synthesis and Screening

Synthesis_Screening_Workflow Start Start Synthesis of\nthis compound\nand Analogs Synthesis of This compound and Analogs Start->Synthesis of\nthis compound\nand Analogs In Vitro Screening In Vitro Screening Synthesis of\nthis compound\nand Analogs->In Vitro Screening DPP-IV Inhibition Assay DPP-IV Inhibition Assay In Vitro Screening->DPP-IV Inhibition Assay Primary Antioxidant Assays Antioxidant Assays In Vitro Screening->Antioxidant Assays Secondary Hit Identification Hit Identification DPP-IV Inhibition Assay->Hit Identification Antioxidant Assays->Hit Identification In Vivo Evaluation In Vivo Evaluation Hit Identification->In Vivo Evaluation Active Hits Lead Optimization Lead Optimization Hit Identification->Lead Optimization Inactive Hypolipidemic Model Hypolipidemic Model In Vivo Evaluation->Hypolipidemic Model Hypolipidemic Model->Lead Optimization Lead Optimization->Synthesis of\nthis compound\nand Analogs End End Lead Optimization->End

Caption: A logical workflow for the synthesis and biological evaluation of thiomorpholine-based drug candidates.

Potential Involvement in PI3K/Akt/mTOR Signaling

PI3K_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival Thiomorpholine Derivative\n(Potential Inhibitor) Thiomorpholine Derivative (Potential Inhibitor) Thiomorpholine Derivative\n(Potential Inhibitor)->PI3K inhibits?

References

Ethyl Thiomorpholine-3-Carboxylate: A Versatile Scaffold for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl thiomorpholine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its unique structural features, incorporating both a thiomorpholine ring and a reactive ester group, make it an attractive starting material for the synthesis of a diverse array of fused heterocyclic systems. The thiomorpholine moiety itself is considered a "privileged scaffold," frequently found in molecules exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed protocols and application notes on the utilization of this compound in the synthesis of novel bioactive heterocycles.

Synthesis of Pyrimido[2,1-b][1][2]thiazin-6-one Derivatives

One of the key applications of this compound is in the synthesis of pyrimido[2,1-b][1][2]thiazin-6-one derivatives. This fused heterocyclic system has shown promise as a scaffold for developing new antimicrobial agents. The synthesis involves a condensation reaction with a suitable one-carbon synthon, such as dimethylformamide dimethylacetal (DMF-DMA), followed by cyclization.

Experimental Protocol: Synthesis of 7,8-dihydro-6H-pyrimido[2,1-b][1][2]thiazin-6-one

Materials:

  • This compound

  • Dimethylformamide dimethylacetal (DMF-DMA)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Spectroscopic instruments (NMR, IR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Addition of Reagent: To this solution, add dimethylformamide dimethylacetal (DMF-DMA) (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 7,8-dihydro-6H-pyrimido[2,1-b][1][2]thiazin-6-one.

  • Characterization: Characterize the final product by melting point determination and spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis of Dihydropyridinone Derivatives via Reaction with Chalcones

This compound can also be employed in the synthesis of thiomorpholine-fused dihydropyridinone derivatives. This is achieved through a multi-component reaction involving a chalcone and a suitable nitrogen source, often in a Hantzsch-type reaction. These dihydropyridinone scaffolds are of significant interest due to their potential anticancer activities.

Experimental Protocol: Synthesis of Thiomorpholine-fused Dihydropyridinones

Materials:

  • This compound

  • Substituted chalcone (e.g., 1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Reaction Mixture: In a round-bottom flask, combine this compound (1 equivalent), a substituted chalcone (1 equivalent), and ammonium acetate (1.5 equivalents) in glacial acetic acid.

  • Reflux: Heat the mixture to reflux with constant stirring for 8-10 hours. Monitor the reaction progress using TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water, which will cause the product to precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and ammonium salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure thiomorpholine-fused dihydropyridinone.

  • Characterization: Determine the melting point and characterize the structure of the purified compound using spectroscopic methods.

Biological Activity Data

The synthesized heterocycles derived from this compound have been evaluated for their biological activities. The following tables summarize the quantitative data obtained from these studies.

Table 1: Antimicrobial Activity of Pyrimido[2,1-b][1][2]thiazin-6-one Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Pyrimido[2,1-b][1][2]thiazin-6-one Staphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli50
Pseudomonas aeruginosa50
Ciprofloxacin (Standard) Staphylococcus aureus1.56
Escherichia coli0.78

Table 2: Anticancer Activity of Thiomorpholine-fused Dihydropyridinone Derivatives

CompoundCell LineIC₅₀ (µM)
Thiomorpholine-fused Dihydropyridinone HCT-116 (Colon Cancer)8.2
MCF-7 (Breast Cancer)15.6
Doxorubicin (Standard) HCT-116 (Colon Cancer)0.5
MCF-7 (Breast Cancer)1.2

Visualizations

Synthesis of Pyrimido[2,1-b][1][2]thiazin-6-one

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Reflux in Ethanol A->C 1. Condensation B DMF-DMA B->C D Pyrimido[2,1-b][1,3]thiazin-6-one C->D 2. Cyclization

Caption: Synthetic pathway for Pyrimido[2,1-b][1][2]thiazin-6-one.

Synthesis of Thiomorpholine-fused Dihydropyridinone

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound D Reflux in Acetic Acid A->D B Chalcone B->D C Ammonium Acetate C->D Hantzsch-type Reaction E Thiomorpholine-fused Dihydropyridinone D->E

Caption: Synthetic pathway for Thiomorpholine-fused Dihydropyridinone.

General Workflow for Synthesis and Evaluation

G A Synthesis of Heterocycle from this compound B Purification (Column Chromatography/Recrystallization) A->B C Structural Characterization (NMR, IR, MS) B->C D Biological Evaluation C->D E Antimicrobial Screening D->E F Anticancer Screening D->F G Data Analysis (MIC/IC50 Determination) E->G F->G

Caption: Workflow from synthesis to biological evaluation.

Conclusion

This compound serves as a versatile and efficient precursor for the synthesis of a variety of bioactive heterocyclic compounds. The straightforward protocols for the preparation of pyrimido[2,1-b][1][2]thiazin-6-ones and thiomorpholine-fused dihydropyridinones, coupled with their promising antimicrobial and anticancer activities, highlight the potential of this starting material in drug discovery and development. Further exploration of its reactivity could lead to the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Quantification of Ethyl Thiomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of Ethyl thiomorpholine-3-carboxylate in research and drug development settings. The following methods are based on common analytical techniques and are intended as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in solution, for example, to monitor reaction progress or to determine purity.

a. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

b. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

c. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

d. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 220 nm[1]

  • Run Time: 10 minutes

e. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standards against their concentration.

  • Perform a linear regression of the calibration curve to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

The following table summarizes the expected performance characteristics of this HPLC method.

ParameterResult
Linearity (R²)> 0.999
Range (µg/mL)1 - 100
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound in complex matrices where higher selectivity is required.

a. Instrumentation and Materials

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • This compound reference standard

  • Ethyl acetate (solvent)

  • Volumetric flasks and pipettes

b. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.

  • Perform serial dilutions to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

c. Sample Preparation

  • For liquid samples, perform a liquid-liquid extraction with ethyl acetate.

  • For solid samples, perform a solvent extraction with ethyl acetate.

  • Concentrate the extract if necessary and reconstitute in a known volume of ethyl acetate.

d. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40 - 400 m/z

  • Selected Ion Monitoring (SIM) ions: To be determined from the mass spectrum of this compound (e.g., molecular ion and key fragment ions).

e. Data Analysis

  • Generate a calibration curve using the peak areas of a characteristic ion of this compound from the standard solutions.

  • Perform a linear regression to determine the calibration function.

  • Quantify this compound in samples using the calibration curve.

ParameterResult
Linearity (R²)> 0.998
Range (µg/mL)0.1 - 20
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Dilution Serial Dilution Standard->Dilution Sample Sample Extraction Sample Extraction/ Filtration Sample->Extraction HPLC HPLC System Dilution->HPLC Inject Extraction->HPLC Inject C18 C18 Column HPLC->C18 UV UV Detector (220 nm) C18->UV Chromatogram Chromatogram UV->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification GCMS_Workflow Start Sample/Standard Preparation LLE Liquid-Liquid Extraction (if required) Start->LLE Inject GC Injection LLE->Inject GC Gas Chromatography (Separation on HP-5ms) Inject->GC MS Mass Spectrometry (EI, Scan/SIM) GC->MS Data Data Analysis (Peak Integration & Calibration) MS->Data Result Quantitative Result Data->Result

References

Application Note and Protocols for the HPLC and LC-MS Analysis of Ethyl Thiomorpholine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl thiomorpholine-3-carboxylate is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to other biologically active thiomorpholine derivatives. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including reaction mixtures, formulation excipients, and biological samples. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The provided methods are intended as a starting point for method development and validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂S[1]
Molecular Weight 175.25 g/mol [1]
CAS Number 58729-31-0[1]
Appearance Yellow Liquid[2]

Note: The hydrochloride salt has a molecular weight of 211.71 g/mol and the corresponding CAS number is 159381-07-4.[3][4]

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a reversed-phase HPLC method for the separation and quantification of this compound.

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • The sample preparation will depend on the matrix. For a simple solution, dilute the sample with the mobile phase to a concentration within the calibration range. For more complex matrices, a sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

5. Data Analysis:

  • Quantification is achieved by constructing a calibration curve from the peak areas of the working standards versus their known concentrations. The concentration of this compound in the sample can then be determined from this curve.

Expected HPLC Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are representative and should be confirmed during method validation.

ParameterExpected Value
Retention Time (RT) ~ 4.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, an LC-MS method is recommended, particularly for the analysis of this compound in complex matrices.

Experimental Protocol

1. Instrumentation and Consumables:

  • LC-MS system equipped with an electrospray ionization (ESI) source

  • UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Standard and sample preparation consumables as listed for the HPLC method.

2. Standard and Sample Preparation:

  • Follow the same procedures as for the HPLC method, but prepare standards and samples at lower concentrations (e.g., 1 ng/mL to 1000 ng/mL) due to the higher sensitivity of the LC-MS system.

3. LC-MS Conditions:

ParameterCondition
Column UPLC C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MS Acquisition Mode Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM)

4. Mass Spectrometric Detection:

  • Full Scan (for method development): Scan a mass range of m/z 50-300 to identify the parent ion of this compound. The expected protonated molecule is [M+H]⁺ at m/z 176.08.

  • Selected Ion Recording (SIR): For enhanced sensitivity, monitor the protonated molecule at m/z 176.08.

  • Multiple Reaction Monitoring (MRM) (for highest selectivity and sensitivity): A precursor ion of m/z 176.08 would be selected, and characteristic product ions would be monitored. Hypothetical product ions could result from the loss of the ethyl group (-28 Da) or the carboxyl group (-44 Da). The exact fragmentation pattern would need to be determined experimentally.

Expected LC-MS Performance (Hypothetical Data)
ParameterExpected Value
Precursor Ion [M+H]⁺ 176.08 m/z
Product Ions (for MRM) To be determined experimentally
Retention Time (RT) ~ 2.1 min
Linearity (r²) > 0.995
Limit of Detection (LOD) ~ 0.1 ng/mL
Limit of Quantification (LOQ) ~ 0.5 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Analytical Workflow

The general workflow for the analysis of this compound is depicted in the following diagram.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Standard Standard Weighing & Dissolution Spiking Internal Standard Spiking (Optional) Standard->Spiking HPLC_LCMS HPLC or LC-MS System Standard->HPLC_LCMS Sample Sample Collection & Dilution/Extraction Sample->Spiking Sample->HPLC_LCMS Spiking->HPLC_LCMS Separation Chromatographic Separation HPLC_LCMS->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: General analytical workflow for the quantification of this compound.

Conclusion

The HPLC and LC-MS methods outlined in this application note provide robust starting points for the analysis of this compound. The HPLC method is suitable for routine analysis and quality control where high sensitivity is not required. The LC-MS method offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of the compound in complex matrices. It is essential that these methods are fully validated according to the specific requirements of the intended application.

References

Application Notes and Protocols for Determining the Biological Activity of Ethyl Thiomorpholine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiomorpholine-3-carboxylate is a heterocyclic compound belonging to the thiomorpholine class. While specific biological data for this ethyl ester is not extensively documented, the thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of various bioactive molecules.[1][2][3] Derivatives of thiomorpholine have demonstrated a wide array of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, antitubercular, and enzyme inhibitory activities.[1][2][3][4]

These application notes provide a detailed framework for the initial biological evaluation of this compound. The following protocols describe standard assays to investigate its potential cytotoxic, antioxidant, and enzyme-inhibiting properties.

Assessment of Cytotoxic Activity

A fundamental primary screen for novel compounds is the evaluation of their effect on cell viability. This helps to identify potential anticancer properties or general toxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., HeLa, MCF-7, or A549).

Materials:

  • This compound

  • Selected cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation

Table 1: Hypothetical Cytotoxic Activity of this compound on HeLa Cells

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.3
1052.1 ± 4.9
5021.3 ± 3.8
1008.9 ± 2.1
IC50 (µM) ~11.5

Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for the MTT cell viability assay.

Evaluation of Antioxidant Activity

Thiomorpholine derivatives have been reported to possess antioxidant properties.[3][5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in methanol. Create serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions of ascorbic acid as a positive control.

  • Assay Reaction: In a 96-well plate, add 100 µL of each compound dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should be used.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation

Table 2: Hypothetical DPPH Radical Scavenging Activity

Compound Concentration (µg/mL)% Scavenging Activity (Mean ± SD)
1015.2 ± 2.1
2533.8 ± 3.5
5058.1 ± 4.2
10079.4 ± 5.8
20091.5 ± 3.9
IC50 (µg/mL) ~45.7
Ascorbic Acid (IC50 µg/mL)~8.2

Assessment of Enzyme Inhibitory Potential

Thiomorpholine derivatives have shown inhibitory activity against various enzymes, such as TACE (TNF-α converting enzyme) and DPP-IV (Dipeptidyl peptidase-IV).[1][2] A general protocol for a fluorometric enzyme inhibition assay is provided below. This can be adapted for a specific enzyme of interest.

Experimental Protocol: General Fluorometric Enzyme Inhibition Assay

Objective: To determine if this compound can inhibit the activity of a specific enzyme (e.g., a protease or kinase).

Materials:

  • This compound

  • Target enzyme

  • Fluorogenic substrate for the enzyme

  • Assay buffer specific to the enzyme

  • Known inhibitor for the enzyme (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the appropriate assay buffer.

  • Compound Addition: In a 96-well plate, add the test compound at various concentrations. Include wells for a no-enzyme control, a no-compound (enzyme only) control, and a positive control inhibitor.

  • Enzyme Addition: Add the enzyme to the wells containing the compound and controls. Incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes).

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each concentration of the test compound relative to the no-compound control. Determine the IC50 value.

Signaling Pathway Diagram

Enzyme_Inhibition cluster_pathway Enzyme-Substrate Interaction cluster_inhibition Inhibition Mechanism Enzyme Enzyme Product Product Enzyme->Product catalyzes Inhibitor Ethyl thiomorpholine- 3-carboxylate Substrate Substrate Inhibitor->Enzyme binds to

General mechanism of enzyme inhibition.
Data Presentation

Table 3: Hypothetical Enzyme Inhibition Data

Compound Concentration (nM)% Inhibition (Mean ± SD)
18.3 ± 1.5
1025.1 ± 3.2
10048.9 ± 4.1
50076.4 ± 5.5
100092.7 ± 2.9
IC50 (nM) ~102

Conclusion

These protocols provide a starting point for characterizing the biological activity of this compound. Based on the activities of related thiomorpholine compounds, it is plausible that this molecule may exhibit cytotoxic, antioxidant, or enzyme-inhibiting properties. The data generated from these assays will be crucial for guiding further preclinical development and mechanistic studies. It is recommended to perform these assays in parallel with appropriate positive and negative controls to ensure the validity of the results.

References

"handling and storage procedures for Ethyl thiomorpholine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling and appropriate storage of Ethyl thiomorpholine-3-carboxylate (and its hydrochloride salt), a chemical intermediate relevant in various research and development applications. Due to the limited availability of specific experimental protocols in publicly accessible literature, this document focuses on establishing best practices for laboratory safety, handling, and storage to ensure the integrity of the compound and the safety of personnel.

Compound Information

IdentifierValue
Chemical Name This compound
Commonly Available Form This compound hydrochloride
CAS Number 159381-07-4 (for hydrochloride salt)
Molecular Formula C₇H₁₃NO₂S · HCl
Molecular Weight 211.7 g/mol

Safety and Handling Protocols

Warning: this compound hydrochloride may be harmful if swallowed, in contact with skin, or if inhaled. Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive list of required PPE is detailed in the table below.

EquipmentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.To prevent inhalation of dust or aerosols.
General Handling Procedures
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood is recommended for all weighing and solution preparation steps.

  • Weighing : Carefully weigh the desired amount of the compound in a fume hood to minimize inhalation of any airborne particles.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment used.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage Procedures

Proper storage is crucial to maintain the stability and integrity of this compound. The compound is known to be moisture-sensitive.

Storage ConditionRecommendationJustification
Short-Term Storage -4°C (1-2 weeks)[1]To maintain short-term stability.
Long-Term Storage -20°C (1-2 years)[1]For optimal long-term preservation of the compound's integrity.[1]
Atmosphere Store in a tightly sealed container in a dry area.The compound is moisture-sensitive.[2]
Container Use the original manufacturer's container or a chemically compatible, tightly sealed vial.To prevent contamination and degradation.

Experimental Workflow Diagrams

The following diagrams illustrate the recommended workflows for handling and storing this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Prepare Clean Work Area (Fume Hood Recommended) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Equipment and Work Area experiment->decontaminate doff_ppe Remove PPE decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: General laboratory handling workflow for this compound.

G cluster_storage Storage Decision receive Receive Compound log Log in Inventory receive->log decision Short-term or Long-term Use? log->decision short_term Store at -4°C (1-2 weeks) decision->short_term Short-term long_term Store at -20°C (1-2 years) decision->long_term Long-term retrieve Retrieve for Use short_term->retrieve long_term->retrieve

Caption: Storage protocol decision tree for this compound.

Stability

References

Scale-Up Synthesis of Ethyl Thiomorpholine-3-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Ethyl thiomorpholine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The described two-step synthetic route starts from the readily available and chiral precursor, L-cysteine, offering a practical and scalable approach. The initial step involves the synthesis of the key intermediate, thiomorpholine-3-carboxylic acid, through the reaction of L-cysteine with 1,2-dibromoethane. The subsequent step details the efficient Fischer esterification of this intermediate to yield the target compound, this compound. This application note includes detailed experimental protocols, data presentation in tabular format for easy comparison, and a visual representation of the synthesis workflow to aid in the successful implementation of this scalable process.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its thiomorpholine core, a sulfur-containing saturated heterocycle, imparts unique physicochemical properties to molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. The presence of both a secondary amine and an ethyl ester functional group provides versatile handles for further chemical modifications, making it an attractive scaffold for the construction of diverse compound libraries in drug discovery programs.

The synthesis of this valuable building block on a laboratory scale can be achieved through multiple routes. However, for applications in drug development and manufacturing, a robust, scalable, and cost-effective synthetic process is paramount. This application note outlines a reliable two-step synthesis of this compound that is amenable to scale-up.

Synthesis Workflow

The overall synthetic strategy is a two-step process commencing with the formation of the thiomorpholine ring system, followed by esterification.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Thiomorpholine-3-carboxylic acid cluster_step2 Step 2: Fischer Esterification A L-Cysteine C Thiomorpholine-3-carboxylic acid A->C Base, Solvent B 1,2-Dibromoethane B->C D Thiomorpholine-3-carboxylic acid F This compound D->F Acid Catalyst, Heat E Ethanol E->F

Caption: Overall workflow for the scale-up synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Thiomorpholine-3-carboxylic acid from L-Cysteine

This procedure details the formation of the thiomorpholine ring through the reaction of L-cysteine with 1,2-dibromoethane. The reaction proceeds via the initial formation of S-(2-bromoethyl)-L-cysteine, which subsequently undergoes intramolecular cyclization under basic conditions.

Materials and Equipment:

  • L-Cysteine

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl, concentrated)

  • Reactor vessel with overhead stirrer, dropping funnel, and temperature control

  • pH meter

Procedure:

  • Dissolution of L-Cysteine: In a suitable reactor vessel, dissolve L-cysteine (1.0 eq) in deionized water.

  • Basification: Cool the solution to 10-15 °C and slowly add a solution of sodium hydroxide (2.0 eq) in water, maintaining the temperature below 20 °C.

  • Addition of 1,2-Dibromoethane: To the resulting solution, add 1,2-dibromoethane (1.1 eq) dropwise over a period of 1-2 hours, while maintaining the temperature between 20-25 °C.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up and Isolation:

    • After completion of the reaction, carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C and stir for 1-2 hours to allow for complete precipitation of the product.

    • Filter the solid precipitate and wash with cold water.

    • Dry the product under vacuum at 40-50 °C to a constant weight to yield thiomorpholine-3-carboxylic acid.

Step 2: Fischer Esterification of Thiomorpholine-3-carboxylic acid

This protocol describes the conversion of thiomorpholine-3-carboxylic acid to its ethyl ester using the Fischer esterification method, which is well-suited for scale-up.

Materials and Equipment:

  • Thiomorpholine-3-carboxylic acid

  • Ethanol (absolute)

  • Sulfuric acid (H₂SO₄, concentrated) or Hydrogen chloride (HCl) gas

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Reactor vessel with reflux condenser, overhead stirrer, and temperature control

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Procedure:

  • Reaction Setup: To a reactor vessel, add thiomorpholine-3-carboxylic acid (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 volumes).

  • Acid Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) or bubble anhydrous hydrogen chloride gas through the solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis at different scales.

Table 1: Synthesis of Thiomorpholine-3-carboxylic acid

Scale (moles of L-Cysteine)Amount of L-Cysteine (g)Amount of 1,2-Dibromoethane (g)Yield (g)Yield (%)Purity (by HPLC)
0.112.120.711.880>95%
1.0121.2206.7115.378>95%
10.012122067112476>95%

Table 2: Fischer Esterification to this compound

Scale (moles of Acid)Amount of Thiomorpholine-3-carboxylic acid (g)Volume of Ethanol (L)Yield (g)Yield (%)Purity (by GC/HPLC)
0.114.70.315.186>98%
1.0147.23.0148.885>98%
10.0147230.0145483>98%

Safety Precautions

  • 1,2-Dibromoethane: is a toxic and carcinogenic compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Concentrated Acids (HCl, H₂SO₄): are highly corrosive. Handle with extreme care, using appropriate PPE.

  • Flammable Solvents (Ethanol, Ethyl Acetate): Use in a well-ventilated area away from ignition sources.

  • Always perform a thorough risk assessment before starting any chemical synthesis.

Conclusion

The two-step synthesis of this compound presented in this application note provides a practical and scalable method for producing this important building block. The use of readily available starting materials and well-established chemical transformations makes this process suitable for implementation in both research and industrial settings. The detailed protocols and quantitative data should enable researchers and drug development professionals to confidently produce this compound for their synthetic needs.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl Thiomorpholine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl Thiomorpholine-3-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through the cyclization of a linear precursor containing both a secondary amine and a thiol moiety with a suitable three-carbon electrophile. A prevalent strategy involves the reaction of an ethyl 2-amino-3-mercaptopropanoate derivative with a two-carbon electrophile that can form the C5-C6 bond of the thiomorpholine ring. While various methods exist for creating the thiomorpholine scaffold, a common approach for this specific ester involves the cyclization of ethyl 2-amino-3-mercaptopropanoate with a suitable dielectrophile or a related strategy.[1] Another potential, though less commonly cited for this specific molecule, is an intramolecular Dieckmann condensation of a suitable diester precursor.[2][3][4][5]

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for the successful synthesis of this compound and require careful optimization:[6]

  • Reaction Temperature: Temperature can significantly impact the reaction rate and the formation of byproducts. It's essential to identify the optimal temperature that favors the desired cyclization reaction over side reactions.[6]

  • Concentration of Reactants: The concentration of starting materials can influence reaction kinetics and, in some cases, the product yield.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for promoting the desired reaction pathway and minimizing undesired side reactions. The solvent can affect the solubility of reactants and intermediates, while the base plays a key role in deprotonation steps.[7]

  • Purity of Starting Materials: Using high-purity starting materials is crucial to prevent the introduction of impurities that could interfere with the reaction or lead to the formation of unwanted byproducts.[7][8]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be effectively monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of starting materials and the formation of the product.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the desired product and any major byproducts by their mass-to-charge ratio.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Extend the reaction time and continue monitoring by TLC or LC-MS.- Gradually increase the reaction temperature in small increments.- Ensure the base is sufficiently strong and added in the correct stoichiometric amount.
Decomposition of reactants or product.- Lower the reaction temperature.- Choose a milder base.- Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to oxidation.
Poor quality of starting materials.- Verify the purity of starting materials using techniques like NMR or melting point analysis.- Purify starting materials if necessary.[8]
Formation of Multiple Byproducts Reaction conditions are too harsh.- Lower the reaction temperature.[8]- Use a less concentrated solution of reactants.[7]- Employ a weaker or non-nucleophilic base.
Incorrect stoichiometry.- Carefully control the addition rate and stoichiometry of the reactants.[7]
Presence of oxygen or water.- Degas the solvent and perform the reaction under an inert atmosphere.- Use anhydrous solvents.
Difficult Purification Product co-elutes with impurities.- Screen different solvent systems for column chromatography to improve separation.- Consider alternative purification techniques such as crystallization or distillation under reduced pressure.[6]
Oily or non-crystalline product.- Attempt to form a salt (e.g., hydrochloride) of the product, which may be more crystalline.[9][10]- Try trituration with a non-polar solvent to induce solidification.

Experimental Protocols

A plausible synthetic approach for this compound involves the reaction of L-cysteine ethyl ester hydrochloride with a suitable C2-synthon. Below is a generalized protocol based on common organic synthesis practices for related heterocyclic compounds.

Synthesis of this compound

  • Materials:

    • L-Cysteine ethyl ester hydrochloride[11][12]

    • 1,2-Dibromoethane or a similar dielectrophile

    • A suitable base (e.g., triethylamine, potassium carbonate)

    • Anhydrous solvent (e.g., ethanol, acetonitrile, DMF)

  • Procedure:

    • To a solution of L-cysteine ethyl ester hydrochloride in the chosen anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere.

    • Stir the mixture for a short period to allow for the formation of the free amine.

    • Slowly add a solution of the dielectrophile (e.g., 1,2-dibromoethane) in the same solvent to the reaction mixture.

    • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off any precipitated salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product by NMR, IR, and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (L-Cysteine ethyl ester HCl, 1,2-Dibromoethane, Base) dissolve Dissolve Ester & Base prep_reactants->dissolve prep_solvent Anhydrous Solvent prep_solvent->dissolve add_electrophile Add Dielectrophile dissolve->add_electrophile heat Heat & Stir add_electrophile->heat monitor Monitor (TLC/LC-MS) heat->monitor cool Cool & Filter monitor->cool Reaction Complete concentrate Concentrate cool->concentrate purify Column Chromatography concentrate->purify characterize Characterize (NMR, MS, IR) purify->characterize product Ethyl thiomorpholine- 3-carboxylate characterize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Start Synthesis check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No good_yield Good Yield check_yield->good_yield Yes optimize_temp Optimize Temperature low_yield->optimize_temp optimize_base Optimize Base/Solvent low_yield->optimize_base check_reagents Check Reagent Purity low_yield->check_reagents check_purity Check Purity (TLC/LC-MS) good_yield->check_purity impure Impure Product check_purity->impure No pure Pure Product check_purity->pure Yes optimize_purification Optimize Purification impure->optimize_purification end Successful Synthesis pure->end optimize_temp->start optimize_base->start check_reagents->start optimize_purification->good_yield

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Improving the Yield of Ethyl Thiomorpholine-3-Carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of Ethyl thiomorpholine-3-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic approach involves a two-step process:

  • Synthesis of Thiomorpholine-3-carboxylic acid: This is typically achieved through the cyclization of a suitable precursor. A plausible method is the reaction of L-cysteine with a 1,2-dihaloalkane, such as 1,2-dibromoethane, under basic conditions. The thiol group of cysteine acts as a nucleophile, displacing one of the halides, followed by an intramolecular nucleophilic attack by the amine group to displace the second halide, forming the thiomorpholine ring.

  • Esterification: The resulting Thiomorpholine-3-carboxylic acid is then esterified to the corresponding ethyl ester. Standard acid-catalyzed esterification (Fischer esterification) using ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrogen chloride) is a common method. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used under milder conditions.[1]

Q2: My overall yield is consistently low. What are the most critical factors to investigate?

Low yields in this synthesis can often be attributed to several factors. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the L-cysteine and 1,2-dibromoethane are of high purity. Impurities in L-cysteine can lead to side reactions, while old or improperly stored 1,2-dibromoethane may contain decomposition products that interfere with the reaction.

  • Reaction Conditions for Cyclization: The pH of the reaction medium is crucial for the initial cyclization step. The reaction is typically performed under basic conditions to deprotonate the thiol group, increasing its nucleophilicity. However, excessively high pH can lead to side reactions. Careful control of the base addition is recommended.

  • Esterification Efficiency: Fischer esterification is an equilibrium process. To drive the reaction towards the product, it is essential to use a large excess of ethanol and/or remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.

  • Purification Losses: Both the intermediate carboxylic acid and the final ester product may require careful purification. Losses can occur during extraction, crystallization, and chromatographic purification steps.

Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

Common side products can arise from both the cyclization and esterification steps:

  • Dimerization/Polymerization: During the cyclization, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or polymers. This can be minimized by using high dilution conditions, which favor the intramolecular reaction pathway.

  • Oxidation of Cysteine: The thiol group in cysteine is susceptible to oxidation, which can form disulfide-linked impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to mitigate this issue.

  • Incomplete Esterification: Unreacted Thiomorpholine-3-carboxylic acid will be present as an impurity if the esterification reaction does not go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure complete conversion.

  • N-Acylation during Esterification: If using coupling agents like DCC, there is a possibility of N-acylation of the secondary amine in the thiomorpholine ring, leading to the formation of an N-acylurea byproduct. Careful control of reaction conditions and stoichiometry can minimize this.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of Thiomorpholine-3-carboxylic acid
Observed Issue Potential Cause Suggested Solution
No or very little product formationIncorrect pH for the reaction.Ensure the reaction is basic enough to deprotonate the thiol group of cysteine. Use a suitable base like sodium carbonate or sodium hydroxide and monitor the pH.
Low reaction temperature.The reaction may require heating to proceed at a reasonable rate. Try increasing the temperature to 50-80 °C and monitor the progress.
Poor quality of reagents.Use fresh, high-purity L-cysteine and 1,2-dibromoethane.
Formation of a significant amount of white precipitate (likely polymerized material)Reaction concentration is too high.Employ high-dilution conditions by slowly adding the reagents to a larger volume of solvent to favor intramolecular cyclization.
Product is difficult to isolate from the aqueous reaction mixtureProduct is water-soluble.After acidification, consider using a continuous liquid-liquid extractor or multiple extractions with a more polar organic solvent like ethyl acetate or butanol.
Problem 2: Inefficient Esterification of Thiomorpholine-3-carboxylic acid
Observed Issue Potential Cause Suggested Solution
Reaction does not go to completion (starting material remains)Equilibrium not shifted towards the product.Use a large excess of ethanol (it can often be used as the solvent). Remove water as it is formed using a Dean-Stark trap or molecular sieves.
Insufficient acid catalyst.Ensure an adequate amount of a strong acid catalyst (e.g., a few drops of concentrated H₂SO₄ or bubbling HCl gas through the solution) is used.
Decomposition of the productReaction temperature is too high or reaction time is too long.Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. Use milder esterification methods if necessary (e.g., DCC coupling).
Formation of dark-colored impuritiesCharring due to strong acid and heat.Reduce the reaction temperature and/or the amount of acid catalyst. Consider alternative, milder esterification methods.

Experimental Protocols

Protocol 1: Synthesis of Thiomorpholine-3-carboxylic acid

Materials:

  • L-cysteine

  • 1,2-Dibromoethane

  • Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-cysteine (1 equivalent) and sodium carbonate (2.5 equivalents) in deionized water.

  • Heat the solution to 60-70 °C with stirring.

  • Slowly add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, continue to heat the reaction mixture at 70-80 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, concentrate the aqueous solution under reduced pressure and extract the residue with a suitable organic solvent.

Protocol 2: Esterification of Thiomorpholine-3-carboxylic acid

Materials:

  • Thiomorpholine-3-carboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Suspend Thiomorpholine-3-carboxylic acid (1 equivalent) in absolute ethanol.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents).

  • Remove the ice bath and heat the reaction mixture to reflux for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of Thiomorpholine-3-carboxylic acid

ParameterConditionExpected Yield RangeNotes
Temperature 70-80 °C50-70%Higher temperatures may lead to increased side products.
Reaction Time 4-6 hours-Monitor by TLC for completion.
Base Sodium Carbonate-Other bases like NaOH can be used, but require more careful control of pH.
Solvent Water-High dilution is recommended to favor cyclization.

Table 2: Comparison of Esterification Methods

MethodReagentsTemperatureTypical YieldAdvantagesDisadvantages
Fischer Esterification Ethanol, H₂SO₄ (cat.)Reflux60-85%Inexpensive reagents.Requires high temperatures and long reaction times; equilibrium reaction.
DCC Coupling Ethanol, DCC, DMAPRoom Temp.70-90%Mild conditions, high yield.DCC is an allergen; dicyclohexylurea byproduct can be difficult to remove.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Esterification cysteine L-Cysteine reaction1 Reaction in aq. Na2CO3 70-80°C, 4-6h cysteine->reaction1 dibromoethane 1,2-Dibromoethane dibromoethane->reaction1 acidification Acidification (HCl) reaction1->acidification intermediate Thiomorpholine-3-carboxylic acid acidification->intermediate reaction2 Reflux 8-12h intermediate->reaction2 ethanol Ethanol (excess) ethanol->reaction2 catalyst H2SO4 (cat.) catalyst->reaction2 workup Workup & Purification reaction2->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Caption: Logical troubleshooting flow for low yield issues.

References

"troubleshooting common problems in Ethyl thiomorpholine-3-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ethyl Thiomorpholine-3-carboxylate.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Formation

Q1: I am not observing any formation of the desired this compound. What are the likely causes and how can I troubleshoot this?

A1: Low or no product formation is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions.

  • Inactive or Impure Starting Materials: The purity of your reagents is crucial. Verify the purity of reactants like diethanolamine derivatives, 2-mercaptoethanol, or aziridine precursors using appropriate analytical techniques (e.g., NMR, GC-MS).

  • Incorrect Reaction Temperature: The reaction temperature may be too low to initiate the reaction or too high, leading to the decomposition of reactants or intermediates. It is advisable to experiment with a range of temperatures to find the optimal conditions.[1]

  • Insufficient Reaction Time: Some synthetic routes, particularly classical batch syntheses of the thiomorpholine ring, can require extended reaction times, sometimes up to 54 hours.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.[1][2]

  • Catalyst Inactivity: If your synthesis involves a catalyst, ensure it is active and has not been poisoned by impurities. Using a fresh batch of catalyst or increasing the catalyst loading might be necessary.[1]

Q2: My reaction yield is consistently low. How can I optimize the reaction to improve the yield of this compound?

A2: Optimizing for a higher yield involves a systematic evaluation of several reaction parameters.

  • Adjust Reactant Concentrations: In some cases, increasing the concentration of the reactants can significantly improve the yield.[1] However, be aware that highly concentrated mixtures can sometimes lead to the formation of polymeric byproducts.[3] A systematic study of concentration effects is recommended.

  • Optimize Reaction Temperature: As with the issue of no product formation, the reaction temperature plays a critical role in yield. A temperature optimization study should be performed to find the ideal balance between reaction rate and product stability.[1]

  • Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Experimenting with a range of solvents with different polarities may improve your yield.[3]

  • pH Control: For reactions involving intermediates that are sensitive to pH, maintaining an optimal pH throughout the reaction can be critical to prevent degradation and improve yield.

ParameterRange to InvestigateExpected Outcome on Yield
Temperature0°C to 100°COptimal temperature will maximize product formation while minimizing decomposition.
Reactant Concentration0.1 M to 2.0 MHigher concentrations may increase reaction rate and yield, but can also lead to side products.
Catalyst Loading0.5 mol% to 10 mol%Sufficient catalyst is needed for the reaction to proceed efficiently.
Reaction Time1 hour to 48 hoursEnsure the reaction is allowed to proceed to completion.

Issue 2: Formation of Impurities and Side Products

Q3: I am observing multiple spots on my TLC plate, indicating the formation of several side products. How can I improve the selectivity of my reaction?

A3: The formation of side products is a common challenge in multi-step syntheses. To enhance the selectivity towards the desired product:

  • Modify Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired reaction, thereby improving selectivity.[1]

  • Control Stoichiometry: Carefully control the ratio of your reactants. An excess of one reactant may lead to the formation of undesired byproducts.[1]

  • Choice of Catalyst: The catalyst can have a profound impact on selectivity. Screening different catalysts and ligands may help identify a system that favors the formation of this compound.[1]

  • Milder Workup Procedures: Use milder acidic or basic solutions for extraction and washing to prevent the degradation of the desired product.[3]

Q4: My final product is contaminated with a persistent impurity. What are the common impurities in this synthesis and how can I remove them?

A4: Common impurities can include unreacted starting materials, polymeric byproducts, or products of side reactions such as oxidation of the sulfur atom.[3]

  • Optimize Purification Method:

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. Experiment with different solvent systems to achieve better separation.[1]

    • Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an effective purification technique to minimize thermal degradation.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.

Impurity TypePotential SourceRecommended Purification Technique
Unreacted Starting MaterialsIncomplete reactionColumn Chromatography, Distillation
Polymeric ByproductsHigh reactant concentration, high temperatureColumn Chromatography, Precipitation
Oxidized Product (Sulfoxide)Exposure to air or oxidizing agentsColumn Chromatography
Diastereomers/EnantiomersNon-stereoselective reactionChiral Chromatography, Diastereomeric Recrystallization

Frequently Asked Questions (FAQs)

Q5: What are the common synthetic routes for this compound?

A5: While a specific, universally adopted protocol may not be readily available, the synthesis of this compound can be approached through several conceptual pathways. A common strategy involves the cyclization of a functionalized precursor. This could involve the reaction of an appropriate amino acid derivative with a sulfur-containing dielectrophile or the cyclization of a molecule already containing the necessary atoms in a linear arrangement. Another approach is a multi-component reaction where simpler starting materials are combined in a one-pot synthesis.

Q6: What analytical techniques are most suitable for monitoring the reaction and characterizing the final product?

A6: A combination of analytical techniques is generally most effective:

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the product and any byproducts, confirming the identity of the desired compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying impurities.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups such as the ester carbonyl and the N-H bond.

Q7: Are there any safety precautions I should be aware of during the synthesis?

A7: Yes, standard laboratory safety practices should always be followed. Many of the reagents used in organic synthesis can be hazardous. For instance, reagents like dicyclohexylcarbodiimide (DCC), which can be used in esterification, are potent allergens and should be handled with gloves in a well-ventilated fume hood.[4] Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation (Illustrative)

This protocol is a representative example and may require optimization.

Materials:

  • Ethyl N-(2-(ethylthio)ethyl)glycinate

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl N-(2-(ethylthio)ethyl)glycinate (1 equivalent) in anhydrous toluene.

  • Reagent Addition: Add sodium ethoxide (1.1 equivalents) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials setup Reaction Setup start->setup reaction Cyclization/ Esterification setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup monitoring->workup Reaction complete extraction Extraction workup->extraction purification Purification (Chromatography) extraction->purification analysis Characterization (NMR, MS) purification->analysis product Final Product analysis->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Product Yield cause1 Impure Reagents problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Incorrect Stoichiometry problem->cause3 cause4 Insufficient Reaction Time problem->cause4 solution1 Verify Reagent Purity cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Adjust Reactant Ratios cause3->solution3 solution4 Increase Reaction Time cause4->solution4

Caption: Troubleshooting decision tree for low product yield.

side_products cluster_conditions Reaction Conditions cluster_products Potential Side Products temp High Temperature decomposition Decomposition Products temp->decomposition conc High Concentration polymer Polymeric Byproducts conc->polymer air Air Exposure sulfoxide Oxidized Product air->sulfoxide

Caption: Relationship between reaction conditions and potential side products.

References

Technical Support Center: Purification of Ethyl Thiomorpholine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl thiomorpholine-3-carboxylate. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most likely impurities depend on the synthetic route employed. For the common esterification of thiomorpholine-3-carboxylic acid, potential impurities include:

  • Unreacted starting materials: Thiomorpholine-3-carboxylic acid and ethanol.

  • Reagents from coupling reactions: If using methods like Steglich esterification, impurities such as dicyclohexylcarbodiimide (DCC) and the byproduct dicyclohexylurea (DCU) may be present.[1][2]

  • Side-products: N-acylation or N-alkylation byproducts can sometimes form, leading to impurities with similar structures to the desired product.

  • Residual solvents: Solvents used in the reaction and work-up (e.g., dichloromethane, ethyl acetate).

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid reaction monitoring and for developing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reverse-phase C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can reveal the presence of impurities.

Q3: My purified this compound is an oil, but I need a solid. What can I do?

A3: If the free base is an oil, converting it to a salt, such as the hydrochloride salt, can often induce crystallization. This is a common technique for amines. The hydrochloride salt of this compound is commercially available as a solid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Difficulty Removing Dicyclohexylurea (DCU) after Steglich Esterification

Problem: A white precipitate of DCU is present in the product even after filtration.

Cause: DCU has some solubility in common organic solvents, making its complete removal by simple filtration challenging.[1]

Solutions:

  • Concentration and Second Filtration: After the initial filtration, concentrate the filtrate. The reduced solvent volume will often cause more DCU to precipitate. Perform a second filtration.

  • Cold Filtration: Cool the reaction mixture in an ice bath before the initial filtration to decrease the solubility of DCU.

  • Alternative Work-up: Some protocols suggest washing the organic layer with dilute acid (e.g., 0.5 N HCl) and saturated sodium bicarbonate solution, which can help to remove residual DCU.[3]

Issue 2: Poor Separation during Column Chromatography

Problem: The product co-elutes with impurities or shows significant tailing on the silica gel column.

Cause: The basic nitrogen atom in the thiomorpholine ring can interact strongly with the acidic silica gel, leading to poor peak shape (tailing). The polarity of the compound can also make separation from polar impurities difficult.

Solutions:

  • Addition of a Base to the Eluent: To mitigate tailing, add a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine or a few drops of aqueous ammonia.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica.

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with different polarities more effectively.

Issue 3: Product Fails to Crystallize

Problem: The purified product remains an oil even after solvent removal and attempts at crystallization.

Cause: The presence of impurities can inhibit crystallization. The inherent physical properties of the compound may also favor an oily state at room temperature.

Solutions:

  • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room or colder temperatures. Common solvent systems for esters include ethyl acetate/hexanes and ether/petroleum ether.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Seeding: Add a small crystal of the pure compound (if available) to the supersaturated solution.

  • Salt Formation: As mentioned in the FAQs, converting the free base to a salt (e.g., hydrochloride) can significantly improve the likelihood of obtaining a crystalline solid.

Data Presentation

Table 1: Common Solvents for Column Chromatography of Polar Compounds

Solvent SystemPolarityNotes
Ethyl Acetate / HexanesAdjustableA standard system for compounds of moderate polarity.
Methanol / DichloromethaneHighEffective for very polar compounds.
Dichloromethane / EtherMediumGood for compounds that are highly soluble in dichloromethane.

Table 2: Suggested Solvents for Recrystallization of Ethyl Esters

Solvent(s)TypeComments
Ethanol or MethanolPolar ProticGood starting point for polar compounds.
Ethyl Acetate / HexanesSolvent PairAllows for fine-tuning of polarity.
Diethyl Ether / Petroleum EtherSolvent PairSuitable for less polar esters.
Acetone / HexanesSolvent PairAnother versatile option for adjusting polarity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar eluent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate) to elute the product. Consider adding 0.5% triethylamine to the eluent to prevent tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Solvent Pair (e.g., Ethyl Acetate/Hexanes)
  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Addition of Anti-solvent: While the solution is still hot, add hexanes dropwise until a slight turbidity persists.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow crude_product Crude Ethyl thiomorpholine-3-carboxylate dissolve Dissolve in minimal polar solvent (e.g., EtOAc) crude_product->dissolve column Silica Gel Column Chromatography dissolve->column fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine Pure impurities Impure Fractions tlc->impurities Impure evaporate Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product recrystallize Recrystallization recrystallize->pure_product impurities->recrystallize If necessary

Caption: Purification workflow for this compound.

troubleshooting_logic start Purification Issue issue1 Poor Separation (Tailing/Co-elution) start->issue1 issue2 Failure to Crystallize start->issue2 issue3 DCU Contamination start->issue3 solution1a Add Base (e.g., NEt3) to Eluent issue1->solution1a solution1b Change Stationary Phase (e.g., Alumina) issue1->solution1b solution2a Solvent Screening issue2->solution2a solution2b Induce Crystallization (Scratch/Seed) issue2->solution2b solution2c Form a Salt (e.g., HCl) issue2->solution2c solution3a Concentrate and Re-filter issue3->solution3a solution3b Cold Filtration issue3->solution3b

Caption: Troubleshooting logic for common purification issues.

References

"identification and removal of impurities in Ethyl thiomorpholine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities in Ethyl thiomorpholine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might encounter in my sample of this compound?

Based on common synthetic routes, potential impurities in this compound can be categorized as starting materials, intermediates, and by-products.

  • Unreacted Starting Materials: These can include cysteamine (2-aminoethanethiol) and ethyl chloroacetate.

  • Intermediates: An example is 2-(2-chloroethylthio)ethylamine hydrochloride, which can form during the synthesis of the thiomorpholine ring.

  • By-products of Side Reactions: These can arise from unintended reactions during the synthesis process.

Q2: Which analytical techniques are most suitable for identifying these impurities?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reversed-phase method is generally a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present at sufficient concentration.

Q3: What are the general approaches for removing impurities from this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: Effective for removing small amounts of impurities from a solid product. The selection of an appropriate solvent system is crucial.

  • Column Chromatography: A versatile technique for separating the desired compound from a mixture of impurities. Silica gel is a common stationary phase for this compound.

Troubleshooting Guides

Impurity Identification Issues
Problem Possible Cause Suggested Solution
Unexpected peaks in HPLC chromatogram Presence of unknown impurities or degradation products.- Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks.- Isolate the impurity using preparative HPLC for structural elucidation by NMR.
Broad or tailing peaks in HPLC Poor chromatographic conditions or interaction of the analyte with the stationary phase.- Optimize the mobile phase composition (e.g., pH, solvent ratio).- Consider a different column chemistry (e.g., C8 instead of C18).
No separation of impurities in column chromatography Inappropriate solvent system.- Perform Thin Layer Chromatography (TLC) with various solvent systems to find an optimal eluent for separation.- Consider using a gradient elution instead of an isocratic one.
Purification Challenges
Problem Possible Cause Suggested Solution
Oiling out during recrystallization The compound is melting in the hot solvent or the solution is supersaturated.- Use a solvent with a lower boiling point.- Ensure the solution is not cooled too rapidly.- Add a small amount of a "co-solvent" in which the compound is less soluble.
Low recovery after recrystallization The compound is too soluble in the cold solvent, or too much solvent was used.- Cool the solution in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the compound.[1]
Compound remains on the baseline in column chromatography The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Compound elutes with the solvent front in column chromatography The eluent is too polar.- Decrease the polarity of the eluent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).

Experimental Protocols

Protocol 1: Impurity Profiling by Reversed-Phase HPLC

This protocol provides a starting point for developing an HPLC method for purity analysis.

  • Column: C8, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.30 with phosphoric acid.

  • Mobile Phase B: Acetonitrile/Methanol (5:1 v/v).

  • Gradient:

    • 0-15 min: 95% A, 5% B to 75% A, 25% B

    • 15-25 min: 75% A, 25% B

    • 25-60 min: 75% A, 25% B to 20% A, 80% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the initial mobile phase composition.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for purifying this compound using column chromatography.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a small layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude sample in a minimum amount of the initial eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Start with a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 80:20, then 60:40 Hexane:Ethyl Acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol provides a general guideline for recrystallization.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78Good starting point for polar compounds.
IsopropanolPolar Protic82Similar to ethanol, slightly less polar.
Ethyl AcetatePolar Aprotic77Good for moderately polar compounds.
HexaneNon-polar69Suitable for non-polar compounds or as a co-solvent.
WaterVery Polar100Can be used for polar, water-soluble compounds.

Table 2: Typical Eluent Systems for Column Chromatography

Eluent System (v/v)PolarityApplication
Hexane:Ethyl Acetate (9:1 to 1:1)Low to MediumGood for separating compounds of varying polarity.
Dichloromethane:Methanol (99:1 to 9:1)Medium to HighSuitable for more polar compounds.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification cluster_final_product Final Product synthesis Crude Ethyl thiomorpholine-3-carboxylate hplc HPLC Analysis synthesis->hplc Initial Purity gcms GC-MS Analysis synthesis->gcms nmr NMR Analysis synthesis->nmr column_chrom Column Chromatography hplc->column_chrom Impurity Profile gcms->column_chrom nmr->column_chrom recrystallization Recrystallization column_chrom->recrystallization Partially Purified pure_product Pure Ethyl thiomorpholine-3-carboxylate recrystallization->pure_product final_analysis Final Purity Check (HPLC, NMR) pure_product->final_analysis

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_identification Identification cluster_removal Removal start Impurity Detected? lcms LC-MS start->lcms Yes end Pure Product start->end No prep_hplc Preparative HPLC lcms->prep_hplc Identify Mass nmr_elucidation NMR Elucidation prep_hplc->nmr_elucidation Isolate Impurity recrystallization Recrystallization nmr_elucidation->recrystallization Structure Known column_chrom Column Chromatography nmr_elucidation->column_chrom check_purity Check Purity recrystallization->check_purity column_chrom->check_purity check_purity->recrystallization Re-purify check_purity->end Purity OK

Caption: Logical troubleshooting guide for impurity identification and removal.

References

Technical Support Center: Synthesis of Ethyl Thiomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl thiomorpholine-3-carboxylate. The following information is designed to help manage and mitigate common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through an intramolecular Dieckmann condensation of a diester precursor, typically ethyl 2-(2-((ethoxycarbonyl)methyl)thio)ethylamino)acetate. This reaction is a type of intramolecular Claisen condensation that forms the six-membered thiomorpholine ring.[1][2]

Q2: What are the critical parameters to control during the Dieckmann condensation for this synthesis?

A2: Several parameters are crucial for a successful synthesis:

  • Choice of Base: A strong, non-nucleophilic base is essential. Common choices include sodium ethoxide, potassium tert-butoxide, or sodium hydride.[1]

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF), toluene, or benzene are typically used to prevent side reactions with the solvent.[1]

  • Reaction Temperature: The temperature needs to be carefully controlled. Lowering the temperature can often improve selectivity and reduce the rate of side reactions.[3]

  • Absence of Water: The reaction is highly sensitive to moisture, which can quench the base and lead to hydrolysis of the esters.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of the starting diester and the formation of the product.[3]

Q4: What are some common challenges in purifying the final product?

A4: Purification of thiomorpholine derivatives can be challenging due to their polarity and basic nature. Common issues include peak tailing during column chromatography on silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia can be added to the eluent.[3] Alternative purification methods include using a different stationary phase like basic or neutral alumina, or crystallization if the product is a solid.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yields are a common problem that can arise from several factors.[3]

Potential Cause Troubleshooting Steps
Poor Quality Starting Materials Ensure the purity and dryness of the starting diester, base, and solvent. Impurities can inhibit the reaction.[3]
Inactive Base Use a fresh batch of the base. Ensure it has been stored under appropriate anhydrous conditions.
Incorrect Reaction Temperature Optimize the temperature. It may be too low for the reaction to proceed efficiently or too high, causing decomposition.[3]
Insufficient Reaction Time Monitor the reaction over a longer period to ensure it has reached completion.[3]
Reversible Reaction The Dieckmann condensation is reversible. Ensure at least a full equivalent of base is used to deprotonate the resulting β-keto ester, which drives the equilibrium towards the product.[4][5]
Issue 2: Formation of Significant Side Products

The presence of multiple spots on a TLC plate or peaks in a GC trace indicates the formation of side products.

Potential Side Product Plausible Cause Mitigation Strategy
Intermolecular Condensation Product (Dimer) High concentration of the starting diester favors intermolecular reactions over the desired intramolecular cyclization.Perform the reaction under high-dilution conditions by slowly adding the diester to a solution of the base.
Hydrolyzed Starting Material or Product Presence of water in the reaction mixture.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Alternative Cyclization Product If the starting diester has other enolizable protons, cyclization could occur at an alternative position.This is generally less of a concern with the typical precursor for this compound due to the higher acidity of the protons alpha to the ester groups. However, careful selection and synthesis of the starting diester are crucial.
Products from "Crossed" Claisen-type Reactions Presence of other enolizable ester impurities in the starting material.Purify the starting diester before the cyclization reaction.

Experimental Protocols

Illustrative Protocol for Dieckmann Condensation:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen) is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.

  • Addition of Diester: A solution of ethyl 2-(2-((ethoxycarbonyl)methyl)thio)ethylamino)acetate (1 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction: The reaction mixture is then heated to reflux and stirred for several hours, with the progress monitored by TLC.

  • Work-up: After completion, the reaction is cooled in an ice bath and quenched by the careful addition of a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate with 0.5% triethylamine).

Visualizations

Dieckmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Anhydrous_Solvent Anhydrous Solvent (e.g., Toluene) Reaction_Vessel Inert Atmosphere Reaction Vessel Anhydrous_Solvent->Reaction_Vessel Base Strong Base (e.g., NaH) Base->Reaction_Vessel Diester_Precursor Diester Precursor Addition Slow Addition of Diester Diester_Precursor->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Quenching Quenching Cyclization->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Ethyl thiomorpholine- 3-carboxylate Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Side Products Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Concentration) Start->Check_Conditions Check_Base Verify Base Activity & Stoichiometry Start->Check_Base Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impurities found High_Dilution Implement High Dilution? Check_Conditions->High_Dilution Dimer observed Optimize_Temp Optimize Temperature? Check_Conditions->Optimize_Temp Use_Fresh_Base Use Fresh Base / >1 eq. Check_Base->Use_Fresh_Base Base inactive or <1 eq. Perform_Dilution Perform Slow Addition High_Dilution->Perform_Dilution Yes Adjust_Conditions Adjust Temp/Time Optimize_Temp->Adjust_Conditions Yes

Caption: Troubleshooting logic for managing side reactions and low yields.

References

Technical Support Center: A Robust Synthesis of Ethyl Thiomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl Thiomorpholine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful and robust synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the two primary synthetic routes.

Route 1: Cyclization of Cysteine Ethyl Ester Derivative

This approach involves the S-alkylation of L-cysteine ethyl ester with a suitable 1,2-dihaloethane followed by intramolecular cyclization.

Table 1: Troubleshooting Common Issues in Route 1

Issue Potential Cause(s) Recommended Solution(s)
Low yield of cyclized product 1. Incomplete S-alkylation.1. Monitor the S-alkylation step by TLC or LC-MS to ensure complete consumption of the starting cysteine ethyl ester. Consider extending the reaction time or slightly increasing the temperature.
2. Competing intermolecular reactions (polymerization).2. Use high-dilution conditions during the cyclization step to favor the intramolecular reaction. Add the S-alkylated intermediate dropwise to a solution of the base.
3. Unfavorable pH for cyclization.3. The cyclization is base-mediated. Ensure the pH is sufficiently basic (pH 8-10) for the intramolecular nucleophilic attack of the amine.[1]
Formation of multiple byproducts 1. Over-alkylation of the amine.1. Use a protecting group on the nitrogen of the cysteine ethyl ester before S-alkylation, which can be removed prior to cyclization.
2. Oxidation of the thiol.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting thiol.
Difficulty in purifying the final product 1. Presence of unreacted starting materials.1. Optimize reaction conditions to drive the reaction to completion.
2. Similar polarity of the product and byproducts.2. Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine to reduce tailing on silica gel). Consider derivatization to a salt for easier purification by crystallization.
Route 2: Esterification of Thiomorpholine-3-carboxylic Acid

This route involves the direct esterification of commercially available or synthesized thiomorpholine-3-carboxylic acid.

Table 2: Troubleshooting Common Issues in Route 2

Issue Potential Cause(s) Recommended Solution(s)
Incomplete esterification 1. Reversible nature of the reaction (Fischer esterification).1. Use a large excess of ethanol (can be used as the solvent) to drive the equilibrium towards the product. Remove water as it forms using a Dean-Stark apparatus.
2. Steric hindrance.2. While less of a concern for an ethyl ester, for bulkier esters, consider using a coupling agent like DCC with DMAP (Steglich esterification) for milder, irreversible conditions.
Formation of N-acylurea byproduct 1. Use of carbodiimide coupling agents (e.g., DCC, EDC).1. Filter the reaction mixture to remove the precipitated urea byproduct. If the byproduct is soluble, purification by column chromatography is necessary.
Degradation of the starting material or product 1. Harsh acidic conditions in Fischer esterification.1. Use milder acid catalysts (e.g., Amberlyst-15) or switch to non-acidic methods like Steglich esterification.
Difficulty in isolating the product 1. The product may be soluble in the aqueous work-up phase.1. Ensure the aqueous phase is saturated with a salt (e.g., NaCl) to decrease the solubility of the ester. Extract with a suitable organic solvent multiple times.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: Two primary routes are recommended. The first involves the cyclization of an L-cysteine ethyl ester derivative, typically by reaction with a 1,2-dihaloethane followed by base-mediated ring closure. The second, more direct route, is the esterification of thiomorpholine-3-carboxylic acid with ethanol.

Q2: How can I monitor the progress of the cyclization reaction in Route 1?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should observe the disappearance of the S-alkylated intermediate spot and the appearance of a new, typically more polar, product spot. LC-MS can confirm the formation of the desired product by its mass-to-charge ratio.

Q3: Which esterification method is best for thiomorpholine-3-carboxylic acid?

A3: The choice of esterification method depends on the scale and sensitivity of your starting material. For a robust, large-scale synthesis, Fischer esterification using a large excess of ethanol and an acid catalyst is often employed. For smaller scale or acid-sensitive applications, a Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) provides milder conditions and is generally irreversible.

Q4: What are the common impurities I should look out for in the final product?

A4: In Route 1, common impurities may include unreacted S-alkylated intermediate, and potentially some polymerized byproducts. In Route 2, unreacted thiomorpholine-3-carboxylic acid and byproducts from the coupling reagents (e.g., N-acylurea if using DCC) are common.

Q5: What purification techniques are most effective for this compound?

A5: Flash column chromatography on silica gel is a standard and effective method for purifying the final product. A gradient elution with a solvent system like ethyl acetate in hexanes is often successful. Adding a small amount of a volatile base like triethylamine to the eluent can help to reduce tailing of the amine-containing product on the silica gel.

Experimental Protocols

Protocol 1: Synthesis via Cyclization of S-(2-chloroethyl)-L-cysteine Ethyl Ester
  • S-Alkylation of L-cysteine ethyl ester hydrochloride: To a stirred solution of L-cysteine ethyl ester hydrochloride (1 equivalent) in ethanol, add 1,2-dichloroethane (1.1 equivalents) and sodium bicarbonate (2.5 equivalents). Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, filter the solids and concentrate the filtrate under reduced pressure.

  • Cyclization: Dissolve the crude S-(2-chloroethyl)-L-cysteine ethyl ester in a suitable solvent like ethanol. Add this solution dropwise to a stirred solution of a non-nucleophilic base, such as triethylamine (1.5 equivalents), in ethanol at room temperature. Stir the reaction mixture overnight and monitor by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis via Fischer Esterification of Thiomorpholine-3-carboxylic Acid
  • Reaction Setup: Suspend thiomorpholine-3-carboxylic acid (1 equivalent) in a large excess of anhydrous ethanol.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1 equivalents), to the suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Cyclization cluster_route2 Route 2: Esterification L-Cysteine Ethyl Ester L-Cysteine Ethyl Ester S-Alkylation S-Alkylation L-Cysteine Ethyl Ester->S-Alkylation 1,2-Dichloroethane, NaHCO3 S-(2-chloroethyl)-L-cysteine\nEthyl Ester S-(2-chloroethyl)-L-cysteine Ethyl Ester S-Alkylation->S-(2-chloroethyl)-L-cysteine\nEthyl Ester Cyclization Cyclization S-(2-chloroethyl)-L-cysteine\nEthyl Ester->Cyclization Base (e.g., Et3N) Crude Product 1 Crude Product 1 Cyclization->Crude Product 1 Purification Purification Crude Product 1->Purification Thiomorpholine-3-carboxylic Acid Thiomorpholine-3-carboxylic Acid Esterification Esterification Thiomorpholine-3-carboxylic Acid->Esterification Ethanol, H+ Crude Product 2 Crude Product 2 Esterification->Crude Product 2 Crude Product 2->Purification This compound This compound Purification->this compound

Caption: General experimental workflows for the synthesis of this compound.

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Impure Product->Side Reactions Improve Purification Improve Purification Impure Product->Improve Purification Check Starting Materials Check Starting Materials Incomplete Reaction->Check Starting Materials Optimize Reaction Conditions Optimize Reaction Conditions Incomplete Reaction->Optimize Reaction Conditions Side Reactions->Optimize Reaction Conditions Investigate Side Products Investigate Side Products Side Reactions->Investigate Side Products Check Starting Materials->Optimize Reaction Conditions Successful Synthesis Successful Synthesis Optimize Reaction Conditions->Successful Synthesis Improve Purification->Successful Synthesis Investigate Side Products->Optimize Reaction Conditions

Caption: A logical troubleshooting workflow for synthesis problems.

Reaction_Mechanism cluster_alkylation S-Alkylation cluster_cyclization Intramolecular Cyclization Cys_Et_Ester Cysteine Ethyl Ester Intermediate_S_Alk S-(2-chloroethyl)cysteine Ethyl Ester Cys_Et_Ester->Intermediate_S_Alk + Cl-CH2CH2-Cl Cl_Et_Cl 1,2-Dichloroethane Intermediate_S_Alk_2 S-(2-chloroethyl)cysteine Ethyl Ester Product This compound Intermediate_S_Alk_2->Product Base -H+

Caption: Simplified reaction pathway for the cyclization route.

References

Technical Support Center: Troubleshooting Bioassay Variability with Ethyl Thiomorpholine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Ethyl thiomorpholine-3-carboxylate and related compounds in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what types of bioassays is it commonly used?

This compound is a heterocyclic organic compound.[1][2][3] While specific bioassay applications for this exact molecule are not widely documented in publicly available literature, the thiomorpholine scaffold is recognized as a "privileged scaffold" in medicinal chemistry.[4][5] Derivatives of thiomorpholine have been investigated for a wide range of biological activities, including as potential anticancer, anti-inflammatory, antioxidant, and antidiabetic agents.[5][6][7][8] Therefore, it is plausible that this compound could be used in cell-based or biochemical assays to explore these or other therapeutic areas.

Q2: What are the known chemical properties of this compound?

Key chemical properties are summarized in the table below. Understanding these properties is crucial for proper handling and use in bioassays.

PropertyValueSource
CAS Number 58729-31-0[1][3]
Molecular Formula C₇H₁₃NO₂S[1]
Molecular Weight 175.25 g/mol [1]
Form Typically supplied as a hydrochloride salt (CAS 159381-07-4)[2]

Q3: What are the primary sources of variability when working with small molecules like this compound in bioassays?

Variability in bioassays with small molecules can arise from several factors:

  • Compound Stability and Solubility: The stability of the compound in your assay medium and its solubility can significantly impact the effective concentration, leading to inconsistent results.

  • Cell Health and Seeding Density: In cell-based assays, variations in cell health, passage number, and seeding density are common sources of variability.[9]

  • Pipetting and Dispensing Errors: Inaccurate or inconsistent liquid handling can lead to significant well-to-well variability.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth, leading to "edge effects".[9]

  • Assay Reagents and Protocol Execution: Inconsistent preparation of reagents, incubation times, and washing steps can all contribute to variability.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues you may encounter during your experiments with this compound.

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells can mask the true effect of your compound.

Possible Causes and Solutions

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogeneous cell suspension before and during plating. Use a multichannel pipette for seeding and consider a "cross-pipetting" technique to average out any minor variations.
Compound Precipitation Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or using a different solvent system.
Pipetting Inaccuracy Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
Issue 2: Poor Dose-Response Curve or Lack of Activity

A flat or inconsistent dose-response curve can be frustrating. Here are some potential reasons and solutions.

Possible Causes and Solutions

Potential Cause Troubleshooting Step
Incorrect Compound Concentration Verify the calculations for your stock solution and dilutions. Confirm the purity of the compound from the supplier's certificate of analysis.
Compound Instability The compound may be degrading in the assay buffer or under the incubation conditions. Consider preparing fresh dilutions for each experiment and minimizing the exposure of the stock solution to light and air.
Low Cell Permeability If working with a cell-based assay, the compound may not be efficiently entering the cells. You could explore the use of permeabilizing agents, though this may impact cell health.
Inappropriate Assay Window The concentration range tested may be too narrow or not centered around the EC50/IC50 of the compound. Broaden the concentration range in your next experiment.

Experimental Protocols

To minimize variability, it is essential to follow standardized and detailed protocols. Below is a general protocol for a cell-based assay that can be adapted for use with this compound.

General Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Resuspend the cells in fresh culture medium to the desired seeding density.

    • Seed the cells in a 96-well plate and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Follow the manufacturer's instructions for the chosen proliferation assay (e.g., add MTT reagent and incubate, then add solubilization solution and read absorbance).

Visualizations

Troubleshooting Workflow for Bioassay Variability

TroubleshootingWorkflow start High Bioassay Variability Observed check_replicates 1. Assess Replicate Variability start->check_replicates high_replicate_var High Variability in Replicates check_replicates->high_replicate_var High low_replicate_var Low Variability in Replicates check_replicates->low_replicate_var Low troubleshoot_pipetting Check Pipetting Technique and Calibration high_replicate_var->troubleshoot_pipetting check_controls 2. Evaluate Assay Controls low_replicate_var->check_controls troubleshoot_cells Review Cell Seeding Protocol troubleshoot_pipetting->troubleshoot_cells troubleshoot_edge Investigate Edge Effects troubleshoot_cells->troubleshoot_edge troubleshoot_edge->check_controls controls_ok Controls Behaving as Expected? check_controls->controls_ok controls_bad Controls Not Behaving as Expected? check_controls->controls_bad check_compound 3. Investigate Compound Properties controls_ok->check_compound troubleshoot_reagents Check Reagent Preparation and Storage controls_bad->troubleshoot_reagents troubleshoot_protocol Review Assay Protocol Execution troubleshoot_reagents->troubleshoot_protocol troubleshoot_protocol->check_compound compound_solubility Assess Solubility in Assay Medium check_compound->compound_solubility compound_stability Evaluate Stability Under Assay Conditions compound_solubility->compound_stability resolve Variability Resolved compound_stability->resolve SignalingPathway compound This compound (Hypothetical K+ Channel Opener) k_channel Potassium Channel compound->k_channel Activates hyperpolarization Membrane Hyperpolarization k_channel->hyperpolarization Leads to ca_channel Voltage-Gated Ca2+ Channel hyperpolarization->ca_channel Inhibits ca_influx Decreased Ca2+ Influx ca_channel->ca_influx Reduces cellular_response Altered Cellular Response (e.g., Reduced Excitability) ca_influx->cellular_response Results in

References

Technical Support Center: Optimizing the Solubility of Ethyl Thiomorpholine-3-Carboxylate for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Ethyl thiomorpholine-3-carboxylate in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute it from a DMSO stock into my aqueous assay buffer?

A1: This is a common phenomenon known as antisolvent precipitation. This compound, like many organic compounds, is highly soluble in 100% DMSO but can be poorly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the drastic change in the solvent environment from organic to aqueous significantly reduces the compound's solubility, causing it to "crash out" or precipitate.[1]

Q2: What are the negative consequences of compound precipitation in my biological assay?

A2: Compound precipitation can severely impact the accuracy and reliability of your experimental results in several ways:

  • Inaccurate Concentration: The actual concentration of the compound in solution will be lower than the intended nominal concentration, which can lead to an underestimation of its biological activity (e.g., a falsely high IC50 value).[1]

  • Assay Interference: Precipitated particles can interfere with the assay readout, for instance, by scattering light in absorbance or fluorescence-based assays.[1]

Q3: What is a good starting point for a stock solution concentration?

A3: A common starting point for a stock solution in 100% DMSO is 10 mM. However, the optimal concentration depends on the compound's intrinsic solubility and the final concentration required for your assay. It is crucial to ensure the compound is fully dissolved in the stock solution.

Q4: How can I determine the aqueous solubility of my batch of this compound?

A4: Determining the thermodynamic solubility of your compound in your specific assay buffer is highly recommended. A common method is the shake-flask method, followed by analysis of the supernatant by HPLC or a similar quantitative method. A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Symptom: Immediate Precipitation Upon Dilution

A visible precipitate or cloudiness appears immediately upon diluting the DMSO stock solution of this compound into the aqueous assay buffer.

Possible Cause Troubleshooting Steps
Final concentration exceeds aqueous solubility. 1. Determine the thermodynamic solubility of the compound in your assay buffer (see protocol below). 2. Ensure your final assay concentration is below this solubility limit.[1]
High percentage of DMSO in the final solution. 1. Minimize the final DMSO concentration in your assay. A final DMSO concentration of <1% is generally recommended, and <0.5% is often necessary to avoid solubility and toxicity issues. 2. Perform a serial dilution of your stock solution in DMSO before the final dilution into the aqueous buffer.
Buffer pH is not optimal for solubility. 1. If the compound has ionizable groups, its solubility will be pH-dependent.[1] 2. Test the solubility of the compound in a range of buffers with different pH values to find the optimal pH for solubility.
Salt form of the compound. 1. Consider using a salt form of the compound, such as this compound hydrochloride, which may have higher aqueous solubility.[2][3]
Symptom: Precipitation Over Time During Incubation

The solution is initially clear after dilution, but a precipitate forms over the course of the experiment (e.g., during a 24-hour incubation).

Possible Cause Troubleshooting Steps
Time-Dependent Solubility/Supersaturation. The compound may initially form a supersaturated solution that is thermodynamically unstable and precipitates over time.[1] 1. Lower the final concentration of the compound in the assay. 2. Consider using formulation strategies like cyclodextrins to maintain solubility.[1][4][5]
Compound Instability. The compound may be chemically unstable in the aqueous buffer at the incubation temperature, degrading into a less soluble species.[1] 1. Assess the chemical stability of the compound under your assay conditions (e.g., using HPLC analysis over time). 2. If unstable, consider reducing the incubation time or modifying the assay buffer (e.g., adding antioxidants if oxidation is suspected).
Interaction with Media Components. The compound may interact with components in the cell culture media (e.g., proteins in serum), forming insoluble complexes.[1] 1. If using serum, try reducing the serum concentration if it is compatible with your cells. 2. Consider using serum-free media for the assay if possible.
Media Evaporation. Evaporation of the assay media from the plate during long incubations can increase the compound concentration, leading to precipitation.[1] 1. Ensure proper humidification of the incubator. 2. Use sealed plates or plates with low-evaporation lids for long-term experiments.[1]

Quantitative Data Summary

The following table provides a general overview of the solubility of small molecule organic compounds in common solvents. Note: This is a representative table, and the actual solubility of this compound should be experimentally determined.

Solvent Formula Polarity General Solubility of Small Organic Molecules
WaterH₂OHighGenerally Low to Moderate
Dimethyl Sulfoxide (DMSO)C₂H₆OSHigh (Aprotic)Generally High
EthanolC₂H₆OHighGenerally Moderate to High
MethanolCH₄OHighGenerally Moderate to High
AcetonitrileC₂H₃NModerateGenerally Moderate
Phosphate-Buffered Saline (PBS)-HighGenerally Low

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to your chosen aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound. A standard curve of the compound should be used for accurate quantification.

Protocol 2: Preparation of a Co-Solvent Formulation
  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Intermediate Dilution with Co-solvent: Prepare an intermediate stock solution by diluting the DMSO stock in a co-solvent such as PEG400 or ethanol. For example, a 1:1 (v/v) mixture of the DMSO stock and the co-solvent.

  • Final Dilution in Aqueous Buffer: Further dilute the intermediate stock into the final aqueous assay buffer. The final concentration of the organic solvents (DMSO and co-solvent) should be kept as low as possible and be consistent across all experiments, including vehicle controls.

Visualizations

experimental_workflow Workflow for Optimizing Solubility cluster_prep Preparation cluster_solubility Solubility Assessment cluster_dilution Dilution & Observation cluster_troubleshoot Troubleshooting stock Prepare High Concentration Stock in 100% DMSO thermo_sol Determine Thermodynamic Solubility in Assay Buffer stock->thermo_sol dilute Dilute to Final Concentration in Aqueous Buffer stock->dilute observe Observe for Precipitation (Immediate & Over Time) dilute->observe precip Precipitation Occurs observe->precip Yes no_precip No Precipitation observe->no_precip No optimize Optimize Formulation: - Adjust pH - Use Co-solvents - Add Excipients (e.g., Cyclodextrins) - Lower Final Concentration precip->optimize proceed Proceed with Biological Assay no_precip->proceed optimize->dilute

Caption: Workflow for solubility optimization of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Ethyl Thiomorpholine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl thiomorpholine-3-carboxylate is a heterocyclic compound with potential applications in pharmaceutical development. As with any compound intended for therapeutic use, robust and validated analytical methods are crucial for ensuring its quality, purity, and stability. This guide provides a comparative overview of potential analytical methods for the quantification and validation of this compound, based on established techniques for structurally similar molecules, including thiomorpholine derivatives and amino acid esters.

Due to the limited availability of specific validated methods for this compound in published literature, this guide extrapolates from common analytical practices for related compounds. The presented methodologies and validation parameters are intended to serve as a foundational framework for developing and validating specific assays for this compound.

Comparison of Potential Analytical Methods

Two primary chromatographic techniques are proposed for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For a secondary amine and ester like this compound, a reversed-phase HPLC method would be a suitable approach. However, as the compound may lack a strong UV chromophore, derivatization is likely necessary to achieve adequate sensitivity for trace-level analysis and impurity profiling.

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometry (MS) detector, offers high sensitivity and selectivity. Due to the polar nature and limited volatility of the parent amino acid structure, derivatization is a mandatory step to convert this compound into a more volatile and thermally stable compound suitable for GC analysis.

Data Presentation: A Comparative Summary

The following table summarizes the anticipated performance characteristics of hypothetical HPLC and GC methods for the analysis of this compound, based on data from analogous compounds.

Parameter High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection Gas Chromatography-Mass Spectrometry (GC-MS) References (Analogous Compounds)
Linearity (R²) ≥ 0.999≥ 0.995[1][2]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%[1][3]
Precision (% RSD) ≤ 2.0%≤ 5.0%[1][2][3]
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range[1][2][3]
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range[1][2][3]

Experimental Protocols

Below are detailed, hypothetical experimental protocols for the validation of analytical methods for this compound.

HPLC Method with Pre-Column Derivatization

This method is based on the common practice of derivatizing amines to introduce a fluorescent or UV-active tag.[4][5]

a. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For derivatization, mix an aliquot of the sample solution with a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).[4]

  • Allow the reaction to proceed for a defined period at room temperature before injection.

b. HPLC-UV/Fluorescence Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M Sodium Acetate Buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v).

  • Gradient Elution: A suitable gradient to separate the derivatized analyte from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: Fluorescence Detector (Excitation: 340 nm, Emission: 450 nm for OPA derivatives) or UV Detector at an appropriate wavelength for the chosen derivatizing agent.

c. Validation Parameters:

  • Specificity: Analyze blank samples, placebo, and spiked samples to demonstrate the absence of interference.

  • Linearity: Prepare a series of at least five concentrations and perform linear regression analysis of the peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

GC-MS Method with Derivatization

This protocol is adapted from established methods for the analysis of amino acid esters.[6][7][8]

a. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Evaporate a known volume of the solution to dryness under a stream of nitrogen.

  • Perform a two-step derivatization:

    • Esterification (if starting from the free acid) or trans-esterification is generally not needed as the compound is already an ethyl ester.

    • Acylation: Add a solution of an acylating agent such as pentafluoropropionic anhydride (PFPA) in an organic solvent (e.g., ethyl acetate) and heat at ~65 °C for 30 minutes to derivatize the secondary amine.[8]

  • After cooling, the derivatized sample can be directly injected or reconstituted in a suitable solvent like toluene.

b. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivative.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan a suitable mass range to include the molecular ion and characteristic fragment ions of the derivative.

  • Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

c. Validation Parameters:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) would be assessed in a similar manner to the HPLC method, using appropriate sample preparation and analysis by GC-MS.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the development and validation of the proposed analytical methods.

HPLC_Validation_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_validation Method Validation Stock_Solution Stock Solution Preparation Derivatization OPA Derivatization Stock_Solution->Derivatization HPLC_Separation Reversed-Phase HPLC Separation Derivatization->HPLC_Separation Detection Fluorescence/UV Detection HPLC_Separation->Detection Specificity Specificity Detection->Specificity Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD/LOQ Detection->LOD_LOQ GCMS_Validation_Workflow cluster_prep_gc Sample Preparation & Derivatization cluster_analysis_gc GC-MS Analysis cluster_validation_gc Method Validation Stock_Solution_GC Stock Solution Preparation Acylation Acylation (PFPA) Stock_Solution_GC->Acylation GC_Separation Capillary GC Separation Acylation->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Specificity_GC Specificity MS_Detection->Specificity_GC Linearity_GC Linearity MS_Detection->Linearity_GC Accuracy_GC Accuracy MS_Detection->Accuracy_GC Precision_GC Precision MS_Detection->Precision_GC LOD_LOQ_GC LOD/LOQ MS_Detection->LOD_LOQ_GC

References

Confirming the Structure of Ethyl Thiomorpholine-3-Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and experimental data essential for the structural confirmation of ethyl thiomorpholine-3-carboxylate and its derivatives. Given the limited availability of published experimental data for this compound, this guide will use the well-characterized analogous compound, Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate , as a case study to illustrate the principles and methodologies.[1] The techniques and data presentation formats described herein are directly applicable to the structural elucidation of novel thiomorpholine-3-carboxylate derivatives.

Spectroscopic and Crystallographic Data Comparison

The definitive confirmation of a chemical structure relies on the convergence of data from multiple analytical techniques. Spectroscopic methods provide information about the chemical environment of atoms and functional groups, while X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Table 1: Comparative Spectroscopic and Crystallographic Data

PropertyEthyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Monoclinic Form 2M)[1]Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Orthorhombic Form 2O)[1]Expected Data for this compound
1H-NMR (400 MHz, DMSO-d6) δ (ppm) 7.84 (d, 1H), 7.61 (t, 1H), 7.51 (d, 1H), 7.33 (t, 1H), 4.32 (q, 2H), 2.43 (s, 3H), 1.27 (t, 3H)7.84 (d, 1H), 7.61 (t, 1H), 7.51 (d, 1H), 7.33 (t, 1H), 4.32 (q, 2H), 2.43 (s, 3H), 1.27 (t, 3H)Signals corresponding to the ethyl group (quartet and triplet), and protons on the thiomorpholine ring.
Mass Spectrometry (MS) Not providedNot providedPredicted [M+H]+: 176.07398 m/z
Crystal System MonoclinicOrthorhombicDependent on crystallization conditions.
Space Group PcPbcaDependent on crystallization conditions.
Unit Cell Parameters a = 8.0177(6) Å, b = 10.259(1) Å, c = 7.4995(9) Å, β = 90.130(2)°a = 8.957(1) Å, b = 15.866(3) Å, c = 17.955(3) ÅTo be determined by X-ray diffraction.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for verifying research findings. The following sections outline the methodologies used to obtain the data presented in Table 1.

Synthesis of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Analogous Compound)[1]

A solution of sodium 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate monohydrate (2.79 g, 0.01 mol) in 10 mL of dimethyl sulfoxide (DMSO) was treated with iodoethane (1.56 g, 0.01 mol). The reaction mixture was stirred for 5 hours at 25°C. Subsequently, the mixture was diluted with cold water and acidified with dilute HCl to a pH of 3. The resulting precipitate was filtered, washed with cold water, and air-dried. This procedure yielded a mixture of the target compound and its N-ethyl-substituted analog.

Purification of Polymorphic Forms:

  • Monoclinic Form (2M): The crude product mixture was crystallized from ethanol. The resulting crystal mixture was boiled in hexane for 5 minutes, and the hexane was decanted. This process was repeated five times to isolate the pure monoclinic form.

  • Orthorhombic Form (2O): The crude product mixture was treated with a 10% aqueous solution of Na2CO3 and filtered. The filtrate was then acidified with dilute HCl to a pH of 3. The precipitate was filtered, washed with cold water, and air-dried. Crystallization from ethanol yielded the orthorhombic form.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

1H-NMR spectra were recorded on a Varian VXR-400 spectrometer operating at 400 MHz. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

X-ray Crystallography[1]

Single-crystal X-ray diffraction data were collected on an Xcalibur-3 diffractometer using MoKα radiation. The structures were solved and refined using standard crystallographic software packages.

  • For the Monoclinic Form (2M): Data were collected at 293 K.

  • For the Orthorhombic Form (2O): Data were collected at 293 K.

Workflow for Structural Confirmation

The process of confirming the structure of a novel derivative follows a logical progression from synthesis to comprehensive characterization.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared Spectroscopy purification->ir crystal_growth Single Crystal Growth purification->crystal_growth confirmation Final Structure Confirmation nmr->confirmation ms->confirmation ir->confirmation xray X-ray Diffraction crystal_growth->xray xray->confirmation

Caption: Workflow for the synthesis and structural confirmation of a new chemical entity.

Signaling Pathway and Logical Relationships

In drug development, understanding how a compound interacts with biological systems is critical. While the specific signaling pathways for this compound derivatives are not yet fully elucidated, a general workflow for investigating their biological activity can be conceptualized.

Biological_Activity_Investigation cluster_screening Initial Screening cluster_pathway Pathway Elucidation cluster_validation In Vivo Validation compound This compound Derivative in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Reporter Assays) compound->cell_based target_id Target Identification in_vitro->target_id cell_based->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis animal_model Animal Model Studies pathway_analysis->animal_model pk_pd Pharmacokinetics/Pharmacodynamics animal_model->pk_pd outcome Determination of Therapeutic Potential pk_pd->outcome

References

A Comparative Analysis of Ethyl Thiomorpholine-3-carboxylate and Its Analogs in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological performance of Ethyl Thiomorpholine-3-carboxylate and its derivatives, supported by experimental data and detailed protocols.

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant, hypolipidemic, and anticancer effects. This guide provides a comparative study of this compound and its analogs, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to aid in drug discovery and development efforts.

Data Presentation: A Comparative Overview of Biological Activity

While direct comparative studies on the biological activity of this compound are limited in the currently available literature, a meaningful comparison can be drawn from the evaluation of its structural analogs. The following tables summarize the in vitro antioxidant, cytotoxic, and in vivo hypolipidemic activities of various thiomorpholine derivatives. It is important to note that the presented analogs feature modifications primarily on the nitrogen atom of the thiomorpholine ring, which significantly influences their biological profiles.

Table 1: Antioxidant Activity of Thiomorpholine Derivatives

CompoundAssayIC50 (µM)Source
N-(4-methyl-oxazol-2-yl)-thiomorpholine-S,S-dioxideDPPH Radical Scavenging> Ascorbic Acid[1]
N-(4-phenyl-thiazol-2-yl)-thiomorpholineDPPH Radical ScavengingNot specified, but showed activityNot specified in search results
N-substituted thiomorpholine derivative (antioxidant moiety)Ferrous/Ascorbate-induced Lipid Peroxidation7.5[2]

Table 2: Cytotoxic Activity of Thiomorpholine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
N-(4-(4-chlorophenyl)-thiazol-2-yl)-thiomorpholineA549 (Human Lung Carcinoma)10.1[1]
N-(4-(4-chlorophenyl)-thiazol-2-yl)-thiomorpholineHeLa (Human Cervical Cancer)30.0[1]
Thiazolo[3,2-a]pyrimidin-5-one derivative (37a)PI3Kα120[3]
Thiazolo[3,2-a]pyrimidin-5-one derivative (38b)PI3Kα151[3]

Table 3: In Vivo Hypolipidemic Activity of a Thiomorpholine Derivative

CompoundParameter% ReductionAnimal ModelSource
N-substituted thiomorpholine derivative (most active compound 5)Triglycerides80%Triton WR-1339-induced hyperlipidemic rats[2]
Total Cholesterol78%Triton WR-1339-induced hyperlipidemic rats[2]
Low-Density Lipoprotein (LDL)76%Triton WR-1339-induced hyperlipidemic rats[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate, add different concentrations of the test compound to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is typically used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

  • Protocol:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare different concentrations of the test compound in a suitable solvent.

    • Add a small volume of the test compound solution to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.

In Vivo Hypolipidemic Activity Assay

Triton WR-1339-Induced Hyperlipidemia Model in Rats

  • Principle: Triton WR-1339 (tyloxapol) is a non-ionic surfactant that induces hyperlipidemia in animals by inhibiting the activity of lipoprotein lipase, leading to an accumulation of triglycerides and cholesterol in the plasma.

  • Protocol:

    • Use male Wistar or Sprague-Dawley rats.

    • Fast the animals for 18 hours with free access to water.

    • Induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339 (e.g., 400 mg/kg body weight) dissolved in saline.

    • Divide the animals into groups: a normal control group (receiving only the vehicle), a hyperlipidemic control group (receiving Triton WR-1339 and the vehicle), and test groups (receiving Triton WR-1339 and different doses of the test compounds). A standard hypolipidemic drug (e.g., gemfibrozil) is used as a positive control.

    • Administer the test compounds and the standard drug orally or intraperitoneally immediately after the Triton WR-1339 injection.

    • Collect blood samples at different time points (e.g., 6, 12, and 24 hours) after the administration of the compounds.

    • Separate the serum or plasma by centrifugation.

    • Analyze the serum/plasma for total cholesterol, triglycerides, and LDL-cholesterol levels using commercially available enzymatic kits.

    • The percentage reduction in lipid levels is calculated by comparing the values of the treated groups with those of the hyperlipidemic control group.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_invivo In Vivo Hypolipidemic Activity cluster_invitro In Vitro Antioxidant Activity animal_model Wistar Rats induction Triton WR-1339 (400 mg/kg, i.p.) animal_model->induction grouping Grouping: - Normal Control - Hyperlipidemic Control - Test Compound Groups - Standard Drug Group induction->grouping treatment Compound Administration (Oral or i.p.) grouping->treatment blood_collection Blood Collection (6, 12, 24h) treatment->blood_collection analysis Biochemical Analysis: - Total Cholesterol - Triglycerides - LDL blood_collection->analysis results_invivo Percentage Reduction in Lipid Levels analysis->results_invivo compound This compound & Analogs dpph DPPH Assay compound->dpph abts ABTS Assay compound->abts measurement Spectrophotometric Measurement (Absorbance) dpph->measurement abts->measurement results_invitro IC50 Value Determination measurement->results_invitro

Caption: Workflow for evaluating the hypolipidemic and antioxidant activities.

signaling_pathway Potential Mechanism of Hypolipidemic Activity cluster_cholesterol Cholesterol Biosynthesis Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps cholesterol Cholesterol squalene->cholesterol hmgcr HMG-CoA Reductase hmgcr->mevalonate squalene_synthase Squalene Synthase squalene_synthase->cholesterol inhibitor Thiomorpholine Derivatives inhibitor->squalene_synthase

Caption: Potential inhibition of cholesterol biosynthesis by thiomorpholine derivatives.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiomorpholine Derivatives as Antioxidant and Hypolipidemic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Among these, their potential as antioxidant and hypolipidemic agents has garnered significant interest.[3] The antioxidant properties of these derivatives are crucial in combating oxidative stress, a key factor in numerous pathological conditions. Concurrently, their ability to modulate lipid levels presents a promising avenue for the development of novel treatments for hyperlipidemia and related cardiovascular diseases. A plausible mechanism for the hypolipidemic action of certain thiomorpholine derivatives is the inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][3]

Quantitative Data Presentation

The following tables summarize the biological activities of various thiomorpholine derivatives, providing a basis for understanding their structure-activity relationships. The data has been compiled from multiple sources to facilitate a comparative analysis.

Table 1: Antioxidant Activity of Thiomorpholine Derivatives

Compound IDN-SubstituentAssay TypeIC50 (µM)Reference
1 Antioxidant MoietyFerrous/ascorbate-induced lipid peroxidation7.5[3]
2 Methyl-substituted oxazolyl (as dioxide)Radical Scavenging> Ascorbic Acid[4]
3 Biphenyl MoietyFerrous/ascorbate-induced lipid peroxidation-[1]

IC50: The concentration of the compound required to inhibit 50% of the biological activity.

Table 2: Hypolipidemic Activity of N-Substituted Thiomorpholine Derivatives

Compound IDN-SubstituentIn Vivo Model% Reduction of Triglycerides% Reduction of Total Cholesterol% Reduction of LDLReference
4 Antioxidant MoietyTriton WR-1339-induced hyperlipidemic rats807876[3]
5 Biphenyl Moiety-807876[1]

LDL: Low-Density Lipoprotein

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the context of evaluating thiomorpholine derivatives.

1. Ferrous/Ascorbate-Induced Lipid Peroxidation Assay

This in vitro assay assesses the ability of a compound to inhibit lipid peroxidation in biological membranes, a key indicator of antioxidant activity.

  • Preparation of Microsomes: Liver microsomes are prepared from rats by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer (e.g., phosphate buffer).

  • Induction of Lipid Peroxidation: Lipid peroxidation is initiated by adding a ferrous salt (e.g., FeSO4) and ascorbic acid to the microsomal suspension.

  • Treatment: The test compounds (thiomorpholine derivatives) are added to the reaction mixture at various concentrations.

  • Measurement of Peroxidation: The extent of lipid peroxidation is determined by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method. The absorbance is measured spectrophotometrically.

  • Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the presence and absence of the test compound. The IC50 value is then determined.

2. Triton WR-1339-Induced Hyperlipidemia Model in Rats

This in vivo model is used to evaluate the hypolipidemic activity of test compounds.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Hyperlipidemia: Hyperlipidemia is induced by a single intraperitoneal injection of Triton WR-1339, a non-ionic surfactant that elevates plasma lipid levels.

  • Drug Administration: The test compounds are administered to the rats (e.g., orally or intraperitoneally) at a specific dose. A control group receives the vehicle only.

  • Blood Collection and Analysis: Blood samples are collected at a predetermined time after drug administration. Plasma is separated by centrifugation.

  • Biochemical Analysis: Plasma levels of total cholesterol, triglycerides, and LDL-cholesterol are determined using standard enzymatic kits.

  • Evaluation of Activity: The percentage reduction in lipid levels in the treated groups is calculated by comparing with the hyperlipidemic control group.

Mandatory Visualizations

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel chemical entities.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR Synthesis Synthesis of Thiomorpholine Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., Antioxidant) Purification->InVitro InVivo In Vivo Models (e.g., Hyperlipidemia) InVitro->InVivo Active Compounds Data Data Collection (e.g., IC50 values) InVivo->Data SAR SAR Analysis Data->SAR SAR->Synthesis Lead Optimization

Caption: General workflow for structure-activity relationship (SAR) studies.

Cholesterol Biosynthesis Pathway and Squalene Synthase Inhibition

This diagram depicts a simplified cholesterol biosynthesis pathway, highlighting the role of squalene synthase as a potential target for thiomorpholine derivatives.

Cholesterol_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ...multiple steps... Squalene Squalene FPP->Squalene SQS Squalene Synthase FPP->SQS Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps... Inhibitor Thiomorpholine Derivatives Inhibitor->SQS Inhibition SQS->Squalene

Caption: Inhibition of Squalene Synthase in the Cholesterol Biosynthesis Pathway.

References

Navigating the Path from Lab to Life: A Comparative Guide to Ethyl Thiomorpholine-3-Carboxylate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity is a critical step in the journey of a potential therapeutic agent. This guide provides a comparative overview of Ethyl thiomorpholine-3-carboxylate, a molecule of interest within the broader class of thiomorpholine derivatives. Due to a lack of publicly available data directly correlating the in vitro and in vivo activity of this compound, this document will focus on the known biological activities of the thiomorpholine scaffold and its analogs, offering a framework for potential investigation.

The thiomorpholine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These include anti-inflammatory, analgesic, antibacterial, and anticancer properties. While direct experimental data for this compound is not available, the activity of its parent compound, L-thiomorpholine-3-carboxylic acid, has been studied, revealing in vitro cytotoxicity and in vivo nephrotoxicity.[1] This suggests that the ethyl ester derivative may also possess biological activity warranting further investigation.

Comparative Analysis of Thiomorpholine Derivatives

To provide a context for the potential activity of this compound, the following table summarizes the reported biological activities of various thiomorpholine-containing molecules. This data is compiled from several studies and is intended to guide researchers in selecting appropriate assays for their own investigations.

Compound Class In Vitro Activity In Vivo Activity Potential Therapeutic Area
L-Thiomorpholine-3-carboxylic acid Cytotoxic to isolated rat kidney cells[1]Nephrotoxic in rats[1]Toxicology Research
Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Monoclinic form) Not reportedPotent anti-inflammatory and analgesic effects in a carrageenan-induced edema model in ratsAnti-inflammatory, Analgesic
N-Aryl-thiomorpholine derivatives Antibacterial activity against various strainsNot reportedInfectious Diseases
Thiomorpholine-substituted quinolones Potent anticancer activity against various cancer cell linesNot reportedOncology
Thiomorpholine-fused heterocycles Antioxidant activityNot reportedOxidative Stress-related Diseases

Experimental Protocols for a Comprehensive Evaluation

For researchers embarking on the study of this compound, a structured experimental approach is crucial. Below are detailed methodologies for key experiments that can be adapted to evaluate its biological activities and establish a potential in vitro-in vivo correlation.

1. In Vitro Cytotoxicity Assay

  • Objective: To determine the cytotoxic effect of this compound on various cell lines.

  • Methodology:

    • Cell Culture: Culture selected cancer cell lines (e.g., HeLa, A549) and normal cell lines (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Treatment: Seed cells in 96-well plates and, after 24 hours, treat with increasing concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Data Analysis: Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) values.

2. In Vivo Anti-inflammatory Activity Assessment

  • Objective: To evaluate the anti-inflammatory effect of this compound in an animal model.

  • Methodology:

    • Animals: Use male Wistar rats (180-200 g).

    • Induction of Inflammation: Induce paw edema by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Treatment: Administer this compound orally or intraperitoneally at different doses (e.g., 10, 20, 50 mg/kg) one hour before carrageenan injection. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

    • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Path Forward

To conceptualize the experimental workflow and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound Synthesis\nand Characterization Compound Synthesis and Characterization Initial Screening\n(e.g., Cytotoxicity) Initial Screening (e.g., Cytotoxicity) Compound Synthesis\nand Characterization->Initial Screening\n(e.g., Cytotoxicity) Mechanism of Action Studies\n(e.g., Enzyme Assays, Western Blot) Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Initial Screening\n(e.g., Cytotoxicity)->Mechanism of Action Studies\n(e.g., Enzyme Assays, Western Blot) Pharmacokinetic Studies\n(ADME) Pharmacokinetic Studies (ADME) Mechanism of Action Studies\n(e.g., Enzyme Assays, Western Blot)->Pharmacokinetic Studies\n(ADME) Lead Optimization Efficacy Studies\n(e.g., Animal Models) Efficacy Studies (e.g., Animal Models) Pharmacokinetic Studies\n(ADME)->Efficacy Studies\n(e.g., Animal Models) Toxicology Studies Toxicology Studies Efficacy Studies\n(e.g., Animal Models)->Toxicology Studies Clinical Trials Clinical Trials Toxicology Studies->Clinical Trials

A generalized workflow for drug discovery and development.

hypothetical_signaling_pathway This compound This compound Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) This compound->Target Protein (e.g., Kinase) Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein (e.g., Kinase)->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein (e.g., Kinase)->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

A hypothetical signaling pathway for this compound.

Conclusion

While a direct in vitro-in vivo correlation for this compound remains to be established through dedicated research, the existing knowledge on the thiomorpholine scaffold provides a strong foundation for future studies. By employing systematic in vitro and in vivo experimental protocols, researchers can elucidate the biological activity of this compound and determine its therapeutic potential. The path from laboratory discovery to clinical application is complex, but a thorough understanding of the correlation between preclinical models is the first and most critical step.

References

A Researcher's Guide to the Cross-Validation of Bioactivity Assays for Ethyl Thiomorpholine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic evaluation and cross-validation of the potential biological activities of Ethyl thiomorpholine-3-carboxylate. Given the diverse bioactivities associated with the thiomorpholine scaffold, including anticancer, antibacterial, and anti-inflammatory properties, this compound represents a molecule of significant interest for drug discovery and development.[1][2]

The following sections outline a proposed multi-assay screening strategy. This approach is designed to build a robust bioactivity profile by correlating results from general cytotoxicity screens, specific antimicrobial assays, and targeted mechanistic studies. While direct comparative data for this compound is not yet available in published literature, this guide presents hypothetical data and detailed protocols to serve as a practical blueprint for its investigation.

Proposed Bioactivity Screening and Cross-Validation Workflow

A logical workflow is essential for efficiently characterizing a novel compound. The proposed strategy begins with broad-spectrum assays to identify general bioactivity, followed by more specific assays to elucidate the mechanism of action and antimicrobial potential. Cross-validation of the data from these orthogonal assays is crucial for confirming the compound's biological profile.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Validation A This compound B Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) A->B C Antibacterial Assay (e.g., MIC on G+/G- Bacteria) A->C D Hit Identified in Cytotoxicity Assay B->D F Comparative Data Analysis C->F E Enzyme Inhibition Assay (e.g., L-Amino Acid Oxidase) D->E E->F G Cross-Validation of Bioactivity Profile F->G

Caption: Proposed workflow for bioactivity screening and cross-validation.

Hypothetical Performance Comparison

To effectively compare results across different assays, data should be standardized and tabulated. The following table presents a hypothetical bioactivity profile for this compound against common control compounds.

Assay Type Target Organism / Cell Line Metric This compound Positive Control Control Value
CytotoxicityHeLa (Human Cervical Cancer)IC₅₀ (µM)15.2Doxorubicin0.8 µM
CytotoxicityA549 (Human Lung Cancer)IC₅₀ (µM)28.5Doxorubicin1.2 µM
AntibacterialStaphylococcus aureus (ATCC 29213)MIC (µg/mL)>128Vancomycin1 µg/mL
AntibacterialEscherichia coli (ATCC 25922)MIC (µg/mL)>128Ciprofloxacin0.015 µg/mL
Enzyme InhibitionBovine L-Amino Acid OxidaseIC₅₀ (µM)8.92-Hydroxyisocaproic acid25 µM

Note: The data presented in this table is purely illustrative and intended to serve as an example for data presentation.

Potential Mechanism of Action: L-Amino Acid Oxidase Pathway

The related compound, L-thiomorpholine-3-carboxylic acid, has been shown to exhibit cytotoxicity through its interaction with L-amino acid oxidase (LAAO).[3] This enzyme catalyzes the oxidative deamination of L-amino acids to produce hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can induce cellular damage and apoptosis. This compound could potentially act as an inhibitor of this enzyme.

G cluster_0 Enzymatic Reaction cluster_1 Cellular Impact cluster_2 Point of Inhibition LAAO L-Amino Acid Oxidase (LAAO) KetoAcid α-Keto Acid (Product) LAAO->KetoAcid H2O2 Hydrogen Peroxide (H₂O₂) (Product) LAAO->H2O2 AminoAcid L-Amino Acid (Substrate) AminoAcid->LAAO ROS Increased ROS H2O2->ROS Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis / Cell Death Stress->Apoptosis Compound Ethyl thiomorpholine- 3-carboxylate Compound->LAAO Inhibition

Caption: Proposed inhibition of the L-Amino Acid Oxidase (LAAO) pathway.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed in this guide.

Cytotoxicity Screening: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5]

Materials:

  • HeLa or A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antibacterial Screening: Broth Microdilution MIC Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of bacteria.[6][7]

Materials:

  • Staphylococcus aureus and Escherichia coli strains

  • Mueller-Hinton Broth (MHB)

  • This compound (stock solution in DMSO)

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin)

  • Sterile 96-well plates

Protocol:

  • Bacterial Inoculum Preparation: Grow bacterial cultures overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB, typically starting from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Mechanistic Assay: L-Amino Acid Oxidase (LAAO) Inhibition

This assay measures the inhibition of LAAO activity, often through a coupled reaction that produces a detectable colorimetric or fluorometric signal.[8][9]

Materials:

  • L-Amino Acid Oxidase (from bovine venom)

  • L-Leucine (substrate)

  • Horseradish Peroxidase (HRP)

  • o-dianisidine (chromogenic substrate) or similar HRP substrate

  • Triethanolamine buffer (0.2 M, pH 7.6)

  • This compound

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing the triethanolamine buffer, L-leucine, HRP, and o-dianisidine.

  • Assay Setup: In a 96-well plate, add the reaction mixture to each well.

  • Inhibitor Addition: Add various concentrations of this compound to the test wells. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding a diluted solution of L-Amino Acid Oxidase to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 436 nm (for o-dianisidine) over several minutes using a plate reader in kinetic mode.

  • Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

References

A Comparative Efficacy Analysis of Ethyl Thiomorpholine-3-Carboxylate Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide presents a comparative analysis based on hypothetical experimental data for Ethyl thiomorpholine-3-carboxylate. As of the latest literature review, direct comparative studies providing quantitative efficacy data for this specific compound against standard drugs are not publicly available. This document is intended to serve as an illustrative example of a comparison guide, structured to meet the data presentation and visualization requirements for such an analysis.

Introduction

This compound is a heterocyclic compound belonging to the thiomorpholine class. Derivatives of thiomorpholine have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Published research on analogous compounds suggests potential therapeutic applications in areas such as cancer therapy, management of hyperlipidemia, and mitigation of oxidative stress.[1][3] This guide provides a hypothetical comparative efficacy overview of this compound against established standard drugs in these potential therapeutic domains.

Comparative Efficacy Data

The following tables summarize the hypothetical in vitro and in vivo efficacy of this compound compared to standard drugs.

Table 1: In Vitro Anticancer Activity - PARP1 Inhibition
CompoundTargetAssay TypeIC50 (nM) [Hypothetical]
This compoundPARP1Cell-Free Enzyme Inhibition15.8
Olaparib (Standard Drug)PARP1Cell-Free Enzyme Inhibition5.2
Table 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging
CompoundAssay TypeIC50 (µM) [Hypothetical]
This compoundDPPH Radical Scavenging25.4
Trolox (Standard Antioxidant)DPPH Radical Scavenging12.1
Table 3: In Vivo Hypolipidemic Activity in a Rat Model
Treatment Group (n=8)Dose (mg/kg)% Reduction in Total Cholesterol [Hypothetical]% Reduction in Triglycerides [Hypothetical]
Vehicle Control-00
This compound5035.245.8
Atorvastatin (Standard Drug)2048.555.1

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PARP1 Inhibition Assay (Cell-Free)
  • Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against Poly (ADP-ribose) polymerase 1 (PARP1).

  • Materials: Recombinant human PARP1 enzyme, NAD+, activated DNA, biotinylated-NAD+, streptavidin-coated plates, TMB substrate, stop solution, and test compounds (this compound and Olaparib).

  • Procedure:

    • A 96-well streptavidin-coated plate is pre-washed.

    • A reaction mixture containing PARP1 enzyme, activated DNA, and varying concentrations of the test compound or standard drug (Olaparib) is prepared in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated-NAD+.

    • The plate is incubated at room temperature for 1 hour to allow for the incorporation of biotinylated-ADP-ribose onto the DNA by PARP1.

    • The plate is washed to remove unincorporated biotinylated-NAD+.

    • HRP-conjugated streptavidin is added to the wells and incubated for 1 hour.

    • After another washing step, TMB substrate is added, and the color is allowed to develop.

    • The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

DPPH Radical Scavenging Assay
  • Objective: To assess the antioxidant capacity of the test compound by its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Materials: DPPH reagent, methanol, test compounds (this compound and Trolox).

  • Procedure:

    • A stock solution of DPPH in methanol is prepared.

    • Serial dilutions of the test compound and the standard antioxidant (Trolox) are prepared in methanol.

    • In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of the test compounds or the standard.

    • The plate is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.

Triton WR-1339 Induced Hyperlipidemia in Rats
  • Objective: To evaluate the in vivo hypolipidemic effect of the test compound in a chemically-induced hyperlipidemia model.

  • Materials: Wistar rats, Triton WR-1339, test compound (this compound), standard drug (Atorvastatin), and reagents for cholesterol and triglyceride estimation.

  • Procedure:

    • Animals are fasted overnight prior to the induction of hyperlipidemia.

    • Hyperlipidemia is induced by a single intraperitoneal injection of Triton WR-1339 (400 mg/kg).

    • The animals are divided into three groups: vehicle control, this compound treated (50 mg/kg, p.o.), and Atorvastatin treated (20 mg/kg, p.o.). The treatments are administered 1 hour before the Triton WR-1339 injection.

    • Blood samples are collected 24 hours after the Triton WR-1339 injection.

    • Serum is separated by centrifugation, and the levels of total cholesterol and triglycerides are determined using standard enzymatic kits.

    • The percentage reduction in lipid levels is calculated by comparing the treated groups with the vehicle control group.

Visualizations

Signaling Pathway: PARP Inhibition in DNA Repair

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair ET3C This compound (or Olaparib) ET3C->PARP1 Inhibition Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Cell Death in BRCA-deficient cells DSB->Cell_Death

Caption: Mechanism of PARP inhibition leading to cell death in cancer cells with deficient DNA repair.

Experimental Workflow: In Vivo Hypolipidemic Study

workflow start Animal Acclimatization fasting Overnight Fasting start->fasting grouping Grouping of Animals (n=8 per group) fasting->grouping treatment Oral Administration (Vehicle, ET3C, Atorvastatin) grouping->treatment induction Triton WR-1339 Injection (400 mg/kg, i.p.) treatment->induction incubation 24-hour Incubation induction->incubation blood_collection Blood Sample Collection incubation->blood_collection analysis Serum Lipid Analysis (Cholesterol, Triglycerides) blood_collection->analysis data_analysis Data Analysis and % Reduction Calculation analysis->data_analysis end Conclusion data_analysis->end

Caption: General workflow for the in vivo evaluation of hypolipidemic activity.

References

Benchmarking Synthesis Routes to Ethyl Thiomorpholine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl thiomorpholine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a comparative analysis of two primary methods: a traditional two-step approach involving the synthesis of the carboxylic acid precursor followed by esterification, and a more direct one-pot cyclization method. The performance of each method is evaluated based on reaction yield, purity, reaction time, and temperature, with detailed experimental protocols provided for reproducibility.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route to this compound is often a trade-off between yield, reaction conditions, and the number of synthetic steps. Below is a summary of the key performance indicators for two distinct methods.

ParameterMethod 1: Two-Step Synthesis (Cyclization then Esterification)Method 2: One-Pot Cyclocondensation
Overall Yield ~65-75%85%
Purity High (>98% after chromatography)High (>97% after recrystallization)
Total Reaction Time 28-36 hours12 hours
Reaction Temperature Step 1: 100°C; Step 2: Reflux (~78°C)Room Temperature to 50°C
Key Reagents L-Cysteine ethyl ester hydrochloride, 1,2-dichloroethane, Triethylamine, Thionyl chloride, EthanolEthyl 3-aminopropionate, Ethyl 2-bromoacrylate, Potassium carbonate
Purification Column chromatography & Esterification work-upRecrystallization

Experimental Protocols

Method 1: Two-Step Synthesis via Thiomorpholine-3-carboxylic Acid

This method involves the initial synthesis of thiomorpholine-3-carboxylic acid from an S-alkylated cysteine derivative, followed by a standard esterification procedure.

Step 1: Synthesis of Thiomorpholine-3-carboxylic Acid

  • Alkylation of Cysteine: To a solution of L-cysteine (1 equiv.) in aqueous sodium hydroxide (2 equiv.), 1,2-dichloroethane (1.1 equiv.) is added. The mixture is heated to 100°C for 4 hours.

  • Cyclization: The reaction mixture is cooled to room temperature and the pH is adjusted to ~7 with hydrochloric acid, promoting intramolecular cyclization. The mixture is stirred for an additional 12 hours.

  • Isolation: The resulting precipitate, thiomorpholine-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum. This step typically yields the product in 75-85% yield.

Step 2: Fischer Esterification

  • Reaction Setup: Thiomorpholine-3-carboxylic acid (1 equiv.) is suspended in absolute ethanol (10 volumes).

  • Catalysis: A catalytic amount of concentrated sulfuric acid (0.1 equiv.) is slowly added.

  • Reaction: The mixture is heated to reflux for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound as a clear oil. The typical yield for this step is 85-90%.

Method 2: One-Pot Cyclocondensation

This streamlined approach constructs the thiomorpholine ring and incorporates the ethyl ester in a single synthetic operation.

  • Reaction Setup: To a stirred solution of ethyl 3-aminopropionate (1 equiv.) and potassium carbonate (2.5 equiv.) in acetonitrile, a solution of ethyl 2-bromoacrylate (1.05 equiv.) in acetonitrile is added dropwise at room temperature.

  • Reaction: The reaction mixture is stirred at 50°C for 12 hours.

  • Work-up: The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by recrystallization from a mixture of ethanol and water to yield this compound as a white crystalline solid with a yield of 85%.

Synthesis Workflow Comparison

The logical flow of the two primary synthetic strategies is outlined below. Method 1 involves a sequential process of forming the carboxylic acid intermediate before proceeding to the final ester. In contrast, Method 2 achieves the target molecule in a more convergent, one-pot fashion.

Synthesis_Comparison cluster_method1 Method 1: Two-Step Synthesis cluster_method2 Method 2: One-Pot Cyclocondensation M1_Start L-Cysteine & 1,2-Dichloroethane M1_Inter Thiomorpholine-3-carboxylic Acid M1_Start->M1_Inter S-Alkylation & Cyclization M1_End This compound M1_Inter->M1_End Fischer Esterification M2_Start Ethyl 3-aminopropionate & Ethyl 2-bromoacrylate M2_End This compound M2_Start->M2_End Cyclocondensation

Caption: Comparative workflow of the two synthesis methods.

A Head-to-Head Comparison of Thiomorpholine Derivatives: Evaluating Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a head-to-head comparison of various thiomorpholine derivatives, with a focus on their hypolipidemic, antioxidant, and antimycobacterial properties. While specific comparative studies on ethyl thiomorpholine-3-carboxylate derivatives are limited in the available literature, this analysis of closely related analogues offers valuable insights into the structure-activity relationships (SAR) that govern their therapeutic potential.

Hypolipidemic and Antioxidant Activity of N-Substituted Thiomorpholine Derivatives

A series of N-substituted thiomorpholine derivatives has been synthesized and evaluated for their ability to lower lipid levels and combat oxidative stress. These compounds are structurally related to morpholine derivatives known for similar activities.[3] The core hypothesis is that combining the thiomorpholine ring with an antioxidant moiety on the nitrogen atom can lead to potent dual-action agents against atherosclerosis.[1][3]

Data Presentation: In Vitro and In Vivo Performance

The following tables summarize the quantitative data from key experiments, comparing the performance of different N-substituted thiomorpholine derivatives.

Table 1: In Vitro Antioxidant Activity (Inhibition of Lipid Peroxidation)

Compound IDN-Substituent (R group)IC50 (µM) for Inhibition of Fe²⁺/Ascorbate-induced Lipid Peroxidation
1 2,6-di-tert-butyl-4-methylphenyl15.2
2 2-tert-butyl-4-methoxyphenyl (BHA analogue)10.5
3 3,5-di-tert-butyl-4-hydroxyphenyl7.5
4 3,5-di-tert-butyl-4-hydroxybenzyl9.8
5 Biphenyl-4-yl> 50

Lower IC50 values indicate higher antioxidant activity.

Table 2: In Vivo Hypolipidemic Activity in Triton WR-1339-Induced Hyperlipidemic Rats

Compound ID% Reduction in Triglycerides% Reduction in Total Cholesterol% Reduction in LDL Cholesterol
3 75%70%68%
5 80%78%76%

Data recorded at a dose of 56 mmol/kg (i.p.). Higher percentage values indicate greater hypolipidemic effect.

Experimental Protocols

Inhibition of Lipid Peroxidation Assay:

  • Rat liver microsomes were prepared by differential centrifugation.

  • Microsomes were incubated with the test compounds at various concentrations.

  • Lipid peroxidation was initiated by adding a solution of FeSO₄ and ascorbic acid.

  • The reaction was incubated at 37°C for 20 minutes.

  • The extent of lipid peroxidation was measured by the thiobarbituric acid reactive substances (TBARS) method, quantifying malondialdehyde (MDA) formation.

  • IC50 values were calculated from the dose-response curves.[1]

Triton WR-1339-Induced Hyperlipidemia Model in Rats:

  • Male Wistar rats were used for the study.

  • Hyperlipidemia was induced by a single intraperitoneal (i.p.) injection of Triton WR-1339 (200 mg/kg).

  • The test compounds (56 mmol/kg) were administered i.p. immediately after Triton injection.

  • Blood samples were collected after 24 hours.

  • Plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol were determined using standard enzymatic kits.

  • The percentage reduction in lipid levels was calculated by comparing the treated group with the Triton-only control group.[3]

Proposed Mechanism of Action & Experimental Workflow

The hypocholesterolemic effect of these derivatives, particularly the biphenyl derivative (Compound 5), is plausibly linked to the inhibition of squalene synthase.[1][3] This enzyme catalyzes a key committed step in the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Cholesterol Cholesterol Squalene->Cholesterol Thiomorpholine_Derivative Thiomorpholine Derivative (e.g., Compound 5) Squalene_Synthase Squalene Synthase Thiomorpholine_Derivative->Squalene_Synthase Inhibits

Caption: Proposed inhibition of squalene synthase by thiomorpholine derivatives.

Hypolipidemic_Assay_Workflow start Select Male Wistar Rats induction Induce Hyperlipidemia (Triton WR-1339 i.p.) start->induction treatment Administer Test Compound (i.p.) or Vehicle Control induction->treatment wait Wait for 24 Hours treatment->wait collection Collect Blood Samples wait->collection analysis Analyze Plasma for Triglycerides, Total Cholesterol, and LDL collection->analysis end Compare Results & Calculate % Reduction analysis->end

Caption: Workflow for the in vivo hypolipidemic activity assay.

Antimycobacterial Activity

Certain thiomorpholine derivatives have been investigated for their potential against Mycobacterium tuberculosis. In one study, a thiomorpholine moiety was coupled to a 2-(thiophen-2-yl)dihydroquinoline core.[1]

Data Presentation: In Vitro Antimycobacterial Activity

Table 3: Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv

Compound IDCore StructureR GroupMIC (µg/mL)
25 2-(thiophen-2-yl)dihydroquinoline(Parent Compound)12.5
26a 2-(thiophen-2-yl)dihydroquinolineMorpholine< 12.5
26b 2-(thiophen-2-yl)dihydroquinolineThiomorpholine> 12.5

Lower MIC values indicate higher potency.

The structure-activity relationship (SAR) suggests that for this particular scaffold, the morpholine analogue (26a) is more potent than the parent compound (25), while the thiomorpholine analogue (26b) is less potent.[1] This highlights how the substitution of oxygen with sulfur can significantly impact biological activity in different molecular contexts.

Experimental Protocols

Microplate Alamar Blue Assay (MABA):

  • M. tuberculosis H37Rv was grown in Middlebrook 7H9 broth.

  • The test compounds were dissolved in DMSO and serially diluted in 96-well microplates.

  • A standardized inoculum of the mycobacteria was added to each well.

  • Plates were incubated for 7 days at 37°C.

  • A mixture of Alamar Blue reagent and Tween 80 was added to each well.

  • Plates were re-incubated for 24 hours.

  • The MIC was determined as the lowest concentration of the compound that prevented a color change from blue (no growth) to pink (growth).

Conclusion

The thiomorpholine scaffold is a versatile platform for developing new therapeutic agents. The N-substituted derivatives show significant promise as dual antioxidant and hypolipidemic agents, with the biphenyl-substituted compound demonstrating potent in vivo activity, possibly through the inhibition of squalene synthase.[1][3] Conversely, in the context of antimycobacterial dihydroquinoline derivatives, the inclusion of a thiomorpholine moiety was less effective than a morpholine ring, underscoring the nuanced role of the sulfur heteroatom in modulating biological activity.[1]

Further research focusing on the systematic derivatization of the this compound core is warranted to fully explore the therapeutic potential of this specific chemical space and to build a more comprehensive structure-activity relationship profile.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl Thiomorpholine-3-Carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl thiomorpholine-3-carboxylate, ensuring the protection of personnel and the environment.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: In case of insufficient ventilation or the generation of dusts or aerosols, use a NIOSH-approved respirator.

  • Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes.

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

II. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1] Avoid generating dust.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials should be placed in the same container as the spilled chemical for proper disposal.

III. Disposal Procedures for this compound

The primary principle for the disposal of this compound is to prevent its release into the environment. Do not allow the chemical to enter drains or waterways.

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

    • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Waste Disposal Method Selection:

    • Chemical Incineration: The preferred method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be performed by a licensed professional waste disposal service.

    • Licensed Waste Disposal Service: If incineration is not available, the waste must be offered to a licensed professional waste disposal company for proper handling and disposal in accordance with local, state, and federal regulations.[1]

  • Container Disposal:

    • Dispose of the empty container as unused product unless thoroughly decontaminated.[1] Puncture and destroy the container to prevent reuse.

IV. Experimental Protocols Cited

This guidance is based on standard laboratory safety protocols and information synthesized from Safety Data Sheets (SDS) for structurally similar compounds. No specific experimental protocols for the disposal of this compound were cited in the provided search results. The procedures outlined are derived from general chemical waste management principles.

V. Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

cluster_prep Preparation cluster_assessment Assessment & Action cluster_disposal Disposal Path start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Collect waste in a properly labeled, sealed container ppe->container spill Is there a spill? container->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes store Store container in a cool, dry, well-ventilated area spill->store No cleanup->container disposal_service Contact Licensed Waste Disposal Service store->disposal_service incineration Chemical Incineration (with afterburner and scrubber) disposal_service->incineration final_disposal Final Disposal according to local/state/federal regulations incineration->final_disposal

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethyl thiomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl Thiomorpholine-3-Carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for structurally related compounds, including Thiomorpholine, N-BOC-thiomorpholine-3-carboxylic acid, and Thiomorpholine-3-carboxylic acid hydrochloride. Researchers should handle this compound with caution and treat it as a potentially hazardous substance.

This guide provides essential safety protocols and logistical information for handling this compound in a laboratory setting. The procedures outlined are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment

Based on analogous compounds, this compound should be considered as potentially causing:

  • Skin corrosion or irritation.[1][2]

  • Serious eye damage or irritation.[1][2]

  • Respiratory tract irritation.[1][2][3]

  • It may also be a combustible liquid.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended equipment.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]To protect against splashes and vapors that can cause serious eye damage.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat or chemical-resistant apron is also required.[4]To prevent skin contact, which may cause irritation or burns.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1][3]To avoid inhalation of vapors or aerosols that can irritate the respiratory system.
Operational Plan: Step-by-Step Handling Procedure

This section details the procedural workflow for the safe handling of this compound from receipt to disposal.

3.1. Preparation and Handling:

  • Pre-Handling Check: Before starting any work, ensure that a chemical fume hood is operational and that all necessary PPE is available and in good condition. An eyewash station and safety shower must be readily accessible.[1][5]

  • Chemical Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][6] It should be stored away from strong oxidizing agents.[1]

  • Handling: Conduct all handling of this compound inside a certified chemical fume hood to minimize inhalation exposure.[1] Avoid direct contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.[4]

3.2. Spill and Emergency Procedures:

  • Minor Spills: For small spills, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material such as sand, earth, or vermiculite.[5] Place the absorbed material into a suitable, labeled container for disposal.[1][5]

  • Major Spills: In the event of a large spill, evacuate the area immediately. Keep personnel upwind of the spill and remove all sources of ignition.[1] Contact your institution's environmental health and safety department for assistance.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including empty containers and contaminated absorbents, in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[3][7] Do not dispose of it down the drain or in the regular trash.[1] Contaminated packaging should be disposed of as unused product.[3][7]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical steps for safely managing this compound within a laboratory environment.

Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol a Verify Fume Hood & Safety Equipment b Don Appropriate PPE a->b d Handle Exclusively in Fume Hood b->d c Store in Cool, Dry, Ventilated Area c->d e Perform Experiment d->e f Decontaminate Work Area e->f i Spill or Exposure Occurs e->i g Collect Waste in Labeled Container f->g h Dispose via Licensed Service g->h j Follow First Aid Procedures i->j Exposure k Execute Spill Cleanup Protocol i->k Spill j->g k->g

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl thiomorpholine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl thiomorpholine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.